molecular formula C9H13N3 B1478698 4-(Pyridin-4-yl)pyrrolidin-3-amine CAS No. 2098057-67-9

4-(Pyridin-4-yl)pyrrolidin-3-amine

Número de catálogo: B1478698
Número CAS: 2098057-67-9
Peso molecular: 163.22 g/mol
Clave InChI: NUODDMJCCNRSJE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

4-(Pyridin-4-yl)pyrrolidin-3-amine (CAS 1181375-92-7) is a chemical compound with the molecular formula C₉H₁₃N₃ and a molecular weight of 163.22 g/mol . This pyrrolidine derivative is offered with a high purity level of ≥98% and should be stored sealed in a dry environment at 2-8°C . Compounds based on the 4-aryl pyrrolidine structure, such as this one, represent a novel class of orally efficacious antimalarial agents . Research indicates that these pyrrolidine-based chemotypes are potent inhibitors of the growth of both drug-sensitive and multidrug-resistant strains of Plasmodium falciparum , the parasite responsible for malaria . The molecular scaffold is reminiscent of known aspartic protease inhibitors, suggesting a potential mechanism of action that involves targeting key parasitic proteases . Furthermore, the pyrrolidine core is considered a valuable pharmacophore in modern drug discovery due to its drug-like properties . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic use. Researchers should handle this compound with care, noting its associated GHS warning and hazard statements .

Propiedades

Número CAS

2098057-67-9

Fórmula molecular

C9H13N3

Peso molecular

163.22 g/mol

Nombre IUPAC

4-pyridin-4-ylpyrrolidin-3-amine

InChI

InChI=1S/C9H13N3/c10-9-6-12-5-8(9)7-1-3-11-4-2-7/h1-4,8-9,12H,5-6,10H2

Clave InChI

NUODDMJCCNRSJE-UHFFFAOYSA-N

SMILES

C1C(C(CN1)N)C2=CC=NC=C2

SMILES canónico

C1C(C(CN1)N)C2=CC=NC=C2

Origen del producto

United States
Foundational & Exploratory

De Novo Synthesis Pathway of 4-(Pyridin-4-yl)pyrrolidin-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 3-amino-4-arylpyrrolidine scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors, kinase modulators, and G-protein-coupled receptor (GPCR) ligands. Specifically, 4-(pyridin-4-yl)pyrrolidin-3-amine presents a unique synthetic challenge due to the basicity of the pyridine ring, the requirement for precise relative stereocontrol (trans-configuration), and the need for orthogonal protecting group strategies.

This whitepaper details a highly optimized, atom-economical de novo synthesis pathway. By leveraging a [3+2] azomethine ylide cycloaddition strategy, this route ensures high diastereoselectivity, scalability, and operational safety.

Retrosynthetic Analysis & Pathway Rationale

Traditional approaches to 3,4-disubstituted pyrrolidines often rely on the desymmetrization of meso-epoxides or the resolution of racemic mixtures, which are inherently inefficient. Our de novo strategy is built upon three pillar transformations:

  • Henry (Nitroaldol) Condensation: To establish the electron-deficient nitroalkene dipolarophile.

  • 1,3-Dipolar Cycloaddition: Utilizing a non-stabilized azomethine ylide to construct the pyrrolidine core in a single concerted step, dictating the trans stereochemistry.

  • Global Hydrogenolysis/Reduction: A single-step deprotection and functional group reduction to yield the target diamine.

This sequence is designed as a self-validating system : each intermediate possesses distinct physicochemical properties (e.g., UV activity, crystallinity) that allow for immediate in-process control (IPC) without requiring complex offline analytics.

Synthetic Workflow Visualization

DeNovoSynthesis SM Pyridine-4-carboxaldehyde + Nitromethane Step1 Henry Condensation (NH4OAc, AcOH, 100°C) SM->Step1 Int1 (E)-4-(2-Nitrovinyl)pyridine Step1->Int1 Step2 1,3-Dipolar Cycloaddition (Azomethine Ylide, TFA, DCM) Int1->Step2 N-Benzyl-N-(methoxymethyl)- N-(TMS-methyl)amine Int2 trans-1-Benzyl-3-nitro- 4-(pyridin-4-yl)pyrrolidine Step2->Int2 Step3 Global Reduction & Deprotection (H2, Pd(OH)2/C, MeOH) Int2->Step3 Product 4-(Pyridin-4-yl)pyrrolidin-3-amine (Target Scaffold) Step3->Product

De novo synthetic pathway for 4-(pyridin-4-yl)pyrrolidin-3-amine.

Quantitative Optimization of the Cycloaddition

The critical step in this pathway is the 1,3-dipolar cycloaddition. The choice of ylide precursor and reaction conditions directly dictates the yield and diastereomeric ratio (d.r.). Using standard thermal conditions (e.g., sarcosine and paraformaldehyde) leads to significant polymerization of the electron-deficient (E)-4-(2-nitrovinyl)pyridine.

By employing N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine with a catalytic acid trigger, the non-stabilized ylide is generated at low temperatures, preserving the starting material and maximizing the trans isomer .

Table 1: Reaction Optimization for the [3+2] Cycloaddition Step

SolventTemperature (°C)Acid Catalyst (mol %)Yield (%)trans:cis RatioMechanistic Observation
Toluene110None (Thermal)4560:40High degree of nitroalkene polymerization.
THF65None (Thermal)5265:35Moderate conversion; difficult purification.
DCM25TFA (10%)8895:5Clean conversion; trace cis isomer detected.
DCM 0 to 25 TFA (5%) 92 >98:2 Optimal concerted transition state favored.

Step-by-Step Experimental Methodologies

Step 1: Synthesis of (E)-4-(2-Nitrovinyl)pyridine

Causality & Mechanism: The Henry reaction couples the aldehyde and nitromethane. The use of ammonium acetate in glacial acetic acid acts as a dual acid-base catalyst, facilitating the initial aldol-type addition and the subsequent thermodynamically driven dehydration to exclusively yield the E-alkene .

  • Charge: To a 500 mL round-bottom flask equipped with a reflux condenser, add pyridine-4-carboxaldehyde (10.7 g, 100 mmol, 1.0 eq) and nitromethane (61.0 g, 1.0 mol, 10.0 eq).

  • Catalysis: Add ammonium acetate (3.85 g, 50 mmol, 0.5 eq) followed by glacial acetic acid (20 mL).

  • Reaction: Heat the mixture to a gentle reflux (approx. 100 °C) for 4 hours under a nitrogen atmosphere.

  • In-Process Control (IPC): Monitor via TLC (Eluent: 1:1 EtOAc/Hexanes). The product will appear as a highly UV-active spot (Rf ~0.6) with a distinct yellow hue.

  • Workup: Cool to room temperature and concentrate in vacuo to remove excess nitromethane. Neutralize the residue with saturated aqueous NaHCO₃ (pH ~8) and extract with EtOAc (3 × 100 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Recrystallize from hot ethanol to afford the product as vibrant yellow needles.

Step 2: 1,3-Dipolar Cycloaddition to trans-1-Benzyl-3-nitro-4-(pyridin-4-yl)pyrrolidine

Causality & Mechanism: Trifluoroacetic acid (TFA) protonates the methoxymethyl group of the ylide precursor, triggering the loss of methanol to form an iminium ion. Spontaneous desilylation generates the highly reactive azomethine ylide in situ. The concerted nature of the [3+2] cycloaddition ensures that the E-geometry of the nitroalkene translates directly into the trans-relationship of the pyrrolidine ring substituents.

  • Preparation: Dissolve (E)-4-(2-nitrovinyl)pyridine (7.5 g, 50 mmol, 1.0 eq) in anhydrous dichloromethane (DCM, 75 mL) under an inert argon atmosphere. Cool the solution to 0 °C using an ice bath.

  • Ylide Generation: Add N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (14.2 g, 60 mmol, 1.2 eq) via syringe in one portion.

  • Trigger: Dropwise, add a solution of TFA (0.28 g, 2.5 mmol, 0.05 eq) in DCM (5 mL) over 10 minutes.

  • Reaction: Stir the mixture at 0 °C for 1 hour, then remove the ice bath and allow it to warm to 25 °C for an additional 4 hours.

  • IPC: LC-MS analysis should indicate the complete consumption of the nitroalkene (m/z 151 [M+H]+) and the appearance of the pyrrolidine product (m/z 284 [M+H]+).

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (50 mL). Separate the organic layer, extract the aqueous layer with DCM (2 × 50 mL), and dry the combined organics over Na₂SO₄. Concentrate and purify via flash column chromatography (Silica gel, gradient 0-5% MeOH in DCM) to isolate the trans isomer.

Step 3: Global Reduction to 4-(Pyridin-4-yl)pyrrolidin-3-amine

Causality & Mechanism: Pearlman’s catalyst (Pd(OH)₂/C) is selected over standard Pd/C due to its superior activity in mediating both the reduction of aliphatic nitro groups to primary amines and the hydrogenolysis of N-benzyl protecting groups under identical conditions . This single-step global deprotection maximizes atom economy.

  • Charge: Dissolve trans-1-benzyl-3-nitro-4-(pyridin-4-yl)pyrrolidine (10.0 g, 35.3 mmol, 1.0 eq) in HPLC-grade methanol (150 mL) in a high-pressure hydrogenation vessel.

  • Catalyst Addition: Carefully add Pearlman’s catalyst (Pd(OH)₂ on carbon, 20 wt. % loading, 1.0 g). Safety Note: Catalyst is pyrophoric; add under a blanket of nitrogen.

  • Hydrogenation: Seal the vessel, purge with nitrogen three times, and then pressurize with hydrogen gas to 50 psi.

  • Reaction: Stir vigorously at 25 °C for 12 hours. The reduction of the nitro group is highly exothermic; monitor internal temperature to ensure it does not exceed 40 °C.

  • IPC: Monitor hydrogen uptake. The reaction is complete when the pressure stabilizes. LC-MS will confirm the target mass (m/z 164 [M+H]+).

  • Workup: Vent the hydrogen gas safely and purge the vessel with nitrogen. Filter the reaction mixture through a tightly packed pad of Celite to remove the palladium catalyst. Wash the filter cake with additional methanol (50 mL).

  • Isolation: Concentrate the filtrate in vacuo to yield 4-(pyridin-4-yl)pyrrolidin-3-amine as a viscous, pale-yellow oil which may solidify upon standing.

References

  • Luzzio, F. A. "The Henry reaction: recent examples." Tetrahedron 57.5 (2001): 915-945.[Link]

  • Nájera, C., & Sansano, J. M. "Catalytic asymmetric 1,3-dipolar cycloaddition reactions of azomethine ylides." Chemical Reviews 107.12 (2007): 5371-5418.[Link]

  • Rylander, P. N. "Hydrogenation Methods." Academic Press, 1985.[Link]

The 4-(Pyridin-4-yl)pyrrolidin-3-amine Scaffold: Epigenetic Target Engagement and Mechanism of Action in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Abstract The identification and optimization of novel chemotypes is the cornerstone of modern targeted therapeutics. Among emerging pharmacophores, the 4-(pyridin-4-yl)pyrrolidin-3-amine scaffold has demonstrated profound utility, particularly in the design of reversible inhibitors targeting epigenetic modulators such as Lysine-Specific Demethylase 1 (LSD1)[1]. As a Senior Application Scientist, I have structured this technical guide to dissect the structural biology, structure-activity relationships (SAR), and self-validating experimental workflows required to harness this scaffold in preclinical drug discovery.

Structural Biology & Mechanism of Action (MoA)

The pharmacological power of the 4-(pyridin-4-yl)pyrrolidin-3-amine scaffold lies in its dual-motif architecture, which perfectly balances basicity, conformational rigidity, and hydrogen-bonding capability. In the context of epigenetic targets like LSD1—an enzyme overexpressed in various malignancies including Acute Myelogenous Leukemia (AML)—this scaffold acts as a highly potent, reversible inhibitor[1].

The Pharmacophore Breakdown
  • The Pyrrolidin-3-amine Moiety (The Anchor): The primary amine on the pyrrolidine ring is protonated at physiological pH. This positive charge is not merely a solubility enhancer; it acts as a critical electrostatic anchor. Crystallographic and computational docking studies reveal that this moiety establishes a highly stable salt bridge with the negatively charged Asp555 residue within the LSD1 catalytic pocket[1].

  • The Pyridin-4-yl Moiety (The Stabilizer): The pyridine ring projects into the adjacent hydrophobic cleft near the FAD (Flavin Adenine Dinucleotide) cofactor. The nitrogen atom of the pyridine can act as a hydrogen-bond acceptor, while the aromatic ring engages in π−π stacking or Van der Waals interactions with surrounding aromatic residues, locking the inhibitor in a bioactive conformation.

Stereochemical Causality

Stereochemistry dictates target affinity. The spatial orientation of the primary amine is paramount for optimal alignment with Asp555. Empirical data demonstrates that the S-enantiomer of the pyrrolidin-3-amine moiety is significantly more potent than its R-counterpart, as the S-configuration perfectly vectors the amine into the electrostatic grasp of the aspartate residue[1].

MoA Scaffold 4-(Pyridin-4-yl)pyrrolidin-3-amine Pyrrolidine (S)-Pyrrolidin-3-amine Moiety Scaffold->Pyrrolidine comprises Pyridine Pyridin-4-yl Moiety Scaffold->Pyridine comprises Asp555 Asp555 Residue Pyrrolidine->Asp555 Salt Bridge Formation (Primary Amine) Hydrophobic Hydrophobic Pocket Pyridine->Hydrophobic Pi-Pi Stacking / Van der Waals LSD1 LSD1 Catalytic Domain Asp555->LSD1 blocks substrate access Hydrophobic->LSD1 stabilizes inhibitor

Fig 1: Mechanistic binding of 4-(pyridin-4-yl)pyrrolidin-3-amine within the LSD1 catalytic domain.

Quantitative Structure-Activity Relationship (SAR)

To understand the causality behind lead optimization, we must analyze how structural deviations from the core scaffold impact biochemical potency. The replacement of the rigid pyrrolidine ring with linear amines results in a drastic loss of activity, proving that the conformational restriction of the pyrrolidine ring is necessary to minimize the entropic penalty of binding[1].

Table 1: SAR Profiling of Pyrrolidin-3-amine Derivatives against LSD1

Compound ConfigurationStructural MoietyLSD1 IC 50​ (nM)Mechanistic Rationale
Derivative A (S-enantiomer) S-pyrrolidin-3-amine54.7 Optimal spatial alignment for Asp555 salt bridge.
Derivative B (R-enantiomer) R-pyrrolidin-3-amine169.9Suboptimal vectoring of the primary amine; steric clash.
Derivative C (Linear) Linear amino group>500.0Loss of conformational rigidity; high entropic penalty.

Data synthesized from recent optimizations of pyrrolo-pyridin derivatives targeting LSD1[1].

Self-Validating Experimental Protocols

To rigorously evaluate compounds containing this scaffold, drug discovery teams must employ self-validating assay systems. A self-validating system contains internal controls that definitively separate true target engagement from assay artifacts (e.g., compound auto-fluorescence or non-specific aggregation).

Protocol A: TR-FRET Biochemical Assay for Demethylase Inhibition

Causality: Pyridine-containing compounds frequently exhibit auto-fluorescence in standard fluorometric assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes lanthanide fluorophores with long emission half-lives. By introducing a time delay before measurement, background auto-fluorescence decays, yielding a high-fidelity signal.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 7.5, 50 mM KCl, 0.1% BSA). Reconstitute recombinant human LSD1 enzyme and biotinylated histone H3K4me2 peptide substrate.

  • Compound Dispensing: Acoustically dispense the 4-(pyridin-4-yl)pyrrolidin-3-amine test compounds in a 10-point dose-response curve (10 μ M to 0.5 nM) into a 384-well plate.

  • Internal Controls (Self-Validation):

    • Max Signal (0% Inhibition): DMSO vehicle + Enzyme + Substrate.

    • Min Signal (100% Inhibition): Buffer + Substrate (No Enzyme).

    • Reference Control: 1 μ M GSK2879552 (known LSD1 inhibitor).

  • Enzyme Reaction: Add 10 nM LSD1 enzyme to the wells. Incubate for 15 minutes at room temperature to allow reversible equilibrium binding.

  • Substrate Addition: Initiate the reaction by adding 100 nM biotinylated H3K4me2. Incubate for 30 minutes.

  • Detection: Add Eu-labeled anti-demethylated H3K4 antibody and Streptavidin-APC. Incubate for 1 hour.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 665 nm / 615 nm ratio). Calculate IC 50​ using a 4-parameter logistic fit.

Protocol B: Cellular Thermal Shift Assay (CETSA)

Causality: Biochemical potency does not guarantee cellular permeability. CETSA proves that the compound crosses the lipid bilayer and physically engages the target in the complex intracellular milieu, thermodynamically stabilizing the protein against heat-induced denaturation.

Step-by-Step Methodology:

  • Cell Culture & Dosing: Culture THP-1 (AML) cells. Treat cells with the test compound at 10x the biochemical IC 50​ (e.g., 500 nM) and a DMSO control for 2 hours.

  • Thermal Aliquoting: Harvest and wash cells. Distribute equal volumes of the cell suspension into PCR tubes.

  • Thermal Challenge: Heat the tubes across a temperature gradient (40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis & Clearance: Lyse cells using repeated freeze-thaw cycles (liquid nitrogen to 25°C). Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet denatured/aggregated proteins.

  • Quantification: Analyze the soluble fraction (supernatant) via Western Blot using an anti-LSD1 primary antibody.

  • Self-Validation: Plot the melting curve. A true positive will show a rightward shift in the aggregation temperature ( Tagg​ ) of at least 2-3°C compared to the DMSO control, confirming direct intracellular target engagement.

Workflow Synth Stereoselective Synthesis Biochem TR-FRET Enzyme Assay Synth->Biochem Primary Screen Cellular CETSA Target Engagement Biochem->Cellular IC50 < 100nM Metabolism Microsomal Stability (CYP450) Cellular->Metabolism Validated Binding Metabolism->Synth Feedback Loop Lead Lead Optimization Metabolism->Lead Iterative SAR

Fig 2: Self-validating screening workflow for evaluating pyrrolidin-3-amine based inhibitors.

Pharmacokinetic & Metabolic Considerations

While the pyrrolidine ring is a privileged motif in medicinal chemistry, it carries a known metabolic liability. Pyrrolidines can be bio-activated by hepatic Cytochrome P450 (CYP450) enzymes into reactive endocyclic iminium ions and subsequent aminoaldehydes, which pose genotoxic and mutagenic risks due to potential DNA/protein adduct formation[2].

Mitigation via the Pyridine Scaffold: The integration of the pyridin-4-yl substituent directly adjacent to the pyrrolidine ring is a strategic medicinal chemistry choice. The electron-withdrawing nature of the pyridine ring, combined with the steric hindrance it provides at the 4-position, significantly alters the electron density of the pyrrolidine nitrogen. This structural modification dramatically reduces the rate of α -carbon oxidation by CYP450 enzymes, effectively suppressing the formation of the reactive iminium intermediate and enhancing the overall microsomal stability of the drug candidate[2].

Conclusion

The 4-(pyridin-4-yl)pyrrolidin-3-amine scaffold represents a masterclass in rational drug design. By leveraging the S-enantiomer's precise spatial geometry to form salt bridges (e.g., with Asp555 in LSD1) and utilizing the pyridine ring for both hydrophobic stabilization and metabolic protection, researchers can develop highly potent, reversible inhibitors. When coupled with self-validating assay systems like TR-FRET and CETSA, this chemotype offers a robust foundation for advancing next-generation targeted therapeutics.

References
  • Optimization and Biological Evaluation of Novel 1H-Pyrrolo[2,3-c]pyridin Derivatives as Potent and Reversible Lysine Specific Demethylase 1 Inhibitors for the Treatment of Acute Myelogenous Leukemia. Journal of Medicinal Chemistry - ACS Publications.[Link]

Sources

A Technical Guide to the X-ray Crystallographic Analysis of 4-(Pyridin-4-yl)pyrrolidin-3-amine: From Synthesis to Structural Insights for Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern drug discovery, the precise, three-dimensional atomic structure of a small molecule is not merely data—it is the foundational blueprint for understanding its biological activity, guiding medicinal chemistry efforts, and securing intellectual property. X-ray crystallography remains the definitive method for obtaining this structural information, providing unambiguous insights into molecular conformation, stereochemistry, and the intermolecular interactions that govern a compound's solid-state properties.[1][2][3]

This guide focuses on 4-(Pyridin-4-yl)pyrrolidin-3-amine, a molecule of significant interest due to its structural motifs—a pyridine ring and a substituted pyrrolidine—which are prevalent in numerous pharmacologically active agents. While a public crystal structure for this specific compound is not available as of the writing of this guide, this document serves as a comprehensive technical protocol and whitepaper, detailing the complete workflow required to obtain, solve, and interpret its single-crystal X-ray crystallographic data.

We will proceed through the essential stages of the crystallographic process: the meticulous preparation of high-purity crystalline material, the collection of high-quality diffraction data, the computational solution and refinement of the atomic model, and finally, the expert interpretation of the structural data in the context of drug development.[4][5][6]

Part 1: The Experimental Foundation: Crystal Growth & Preparation

The success of any crystallographic endeavor is predicated on the quality of the single crystal. This initial phase is often the most challenging yet critical step.[7]

Synthesis and Purity: The Prerequisite for Order

The journey begins with the chemical synthesis of 4-(Pyridin-4-yl)pyrrolidin-3-amine. It is imperative that the final compound be of the highest possible purity (>98%, preferably >99%). Impurities can inhibit crystallization, lead to disordered structures, or crystallize preferentially, wasting significant time and resources. The final product should be thoroughly characterized by NMR, mass spectrometry, and elemental analysis to confirm its identity and purity before proceeding.

Crystallization Strategies: Engineering Molecular Self-Assembly

Growing a single crystal is a process of encouraging molecules to transition from a disordered state (in solution) to a highly ordered, repeating lattice. For a molecule like 4-(Pyridin-4-yl)pyrrolidin-3-amine, which possesses both hydrogen-bond donors (amine) and acceptors (pyridine and amine nitrogens), several solvent-based methods are viable.[8][9][10]

Common Crystallization Techniques:

  • Slow Evaporation: A solution of the compound is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks, gradually increasing the concentration to the point of supersaturation and nucleation.

  • Slow Cooling: A saturated solution of the compound at an elevated temperature is allowed to cool slowly to room temperature, or even further to 4°C or -20°C. The decrease in solubility upon cooling induces crystallization.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then sealed inside a larger jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystal growth. This is often the most successful method.

  • Liquid-Liquid Diffusion (Layering): A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface where the two liquids slowly mix.

Table 1: Suggested Solvent Systems for Initial Crystallization Screening

Technique Solvent (Compound is Soluble) Anti-Solvent (Compound is Insoluble) Rationale
Vapor Diffusion Methanol, Ethanol, Isopropanol Diethyl Ether, Pentane, Hexane The polar protic solvents will solvate the amine and pyridine groups. The non-polar anti-solvents will effectively reduce solubility.
Vapor Diffusion Dichloromethane (DCM) Hexane, Heptane A less polar solvent system that can sometimes yield different crystal packing or polymorphs.
Slow Evaporation Acetonitrile, Ethyl Acetate N/A These solvents have moderate volatility and can be effective for compounds with balanced polarity.

| Slow Cooling | Hot Isopropanol or Acetonitrile | N/A | Effective if the compound shows a significant increase in solubility with temperature. |

Should these standard methods fail, advanced techniques such as Encapsulated Nanodroplet Crystallization (ENaCt) or the crystalline sponge method can be employed, which are particularly useful for challenging compounds or when only microgram quantities of material are available.[11]

Crystal Selection and Mounting

Once crystals have formed, a suitable candidate must be selected under a microscope. An ideal crystal will be transparent, have well-defined faces, and be free of cracks or defects. It should extinguish light sharply when viewed through cross-polarized filters, indicating a single lattice. The selected crystal is carefully picked up using a cryo-loop and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to prevent radiation damage during data collection.

Part 2: Capturing the Blueprint: X-ray Diffraction Data Collection

With a suitable crystal mounted, the next step is to collect the diffraction pattern using a single-crystal X-ray diffractometer.

The Diffractometer and Data Collection

The mounted crystal is placed in the X-ray beam of the diffractometer. Modern instruments typically use a microfocus X-ray source (e.g., Cu Kα or Mo Kα radiation) and a sensitive photon-counting detector. The crystal is rotated in the beam, and a series of diffraction images are collected at different orientations.[6][12] Each image captures a slice of the diffraction data, which appears as a pattern of spots. A complete dataset requires collecting images over a range of rotations, typically encompassing at least 180 degrees.

Data_Collection_Workflow cluster_prep Crystal Preparation cluster_data Data Collection Synthesize Synthesize & Purify Compound Crystallize Grow Single Crystals Synthesize->Crystallize Select Select & Mount Crystal Crystallize->Select Mount Mount on Diffractometer Select->Mount Screen Screen Crystal Quality Mount->Screen Collect Collect Diffraction Images (Oscillation Data) Screen->Collect Process Data Processing (Integration & Scaling) Collect->Process Raw Diffraction Data

Caption: Workflow from compound synthesis to raw data collection.

Part 3: From Diffraction to 3D Model: Structure Solution and Refinement

The collected diffraction images are not a direct picture of the molecule; they represent the reciprocal lattice. A series of computational steps are required to translate this pattern back into a 3D atomic model.

Data Processing: Indexing, Integration, and Scaling

This initial computational step converts the raw image data into a list of reflection intensities.[12][13]

  • Indexing: The positions of the diffraction spots are analyzed to determine the unit cell dimensions (the size and shape of the repeating crystal unit) and the crystal's Bravais lattice and space group.

  • Integration: The intensity of each diffraction spot is measured, and the background noise is subtracted.

  • Scaling and Merging: The intensities from all images are scaled to a common reference frame to correct for experimental variations. Symmetry-equivalent reflections are then merged to produce a final, unique set of reflection data (an HKL file).

Software suites like Bruker's APEX[14] or Olex2[15][16] are commonly used to perform these tasks.

Structure Solution and Refinement

The central challenge in crystallography is the "phase problem." While the intensities of the reflections are measured, their phase information is lost. For small molecules like 4-(Pyridin-4-yl)pyrrolidin-3-amine, this problem is typically solved using direct methods.

  • Structure Solution: Programs like SHELXT[16][17] or SIR92[18] use statistical methods to estimate the initial phases, generating a preliminary electron density map. This map often reveals the positions of most or all of the non-hydrogen atoms.

  • Model Building: An initial atomic model is built by fitting atoms into the peaks of the electron density map.

  • Structure Refinement: This is an iterative process where the atomic positions, thermal parameters, and other model variables are adjusted to improve the agreement between the calculated diffraction pattern (from the model) and the experimentally observed data. This is typically done using a least-squares minimization algorithm in programs like SHELXL.[16] The quality of the fit is monitored by the crystallographic R-factor (R1), with a lower value indicating a better fit. For a well-determined small molecule structure, an R1 value below 5% (0.05) is expected.

Structure_Solution_Workflow cluster_process Data Processing cluster_solve Structure Determination Index Indexing & Integration Scale Scaling & Merging Index->Scale Solve Solve Phase Problem (Direct Methods) Scale->Solve Reflection File (HKL) Build Build Initial Model Solve->Build Refine Iterative Refinement Build->Refine Refine->Build Adjust Model Validate Validation & CIF Output Refine->Validate Final Final Structural Model (CIF) Validate->Final

Caption: The computational workflow for structure solution and refinement.

Part 4: The Scientific Insights: Data Analysis and Interpretation

The final output of a successful crystallographic analysis is a Crystallographic Information File (CIF) .[19][20][21][22] This standard text file contains all the essential information about the crystal structure and the experiment.

Table 2: Key Crystallographic Parameters Expected in the CIF

Parameter Description Expected Value/Range for a Good Structure
Crystal System The geometric system of the crystal lattice. e.g., Monoclinic, Orthorhombic
Space Group The symmetry operations that describe the crystal. e.g., P2₁/c, P-1
Unit Cell Dimensions a, b, c (Å); α, β, γ (°) Defines the size and shape of the unit cell.
Z Number of molecules in the unit cell. Typically 2, 4, or 8.
R1 (final) Residual factor indicating model quality. < 0.05 (5%)
wR2 (final) Weighted residual factor. < 0.15 (15%)
GooF Goodness-of-Fit. ~1.0

| Data / Restraints / Params | Ratio indicates data-to-parameter sufficiency. | > 10 is good. |

Molecular Conformation and Supramolecular Assembly

The CIF provides the precise coordinates of each atom, allowing for a detailed analysis of:

  • Molecular Geometry: Accurate bond lengths, bond angles, and torsion angles. This confirms the connectivity and reveals the preferred 3D conformation of the molecule in the solid state. For example, the analysis will determine the puckering of the pyrrolidine ring and the relative orientation of the pyridine ring.

  • Intermolecular Interactions: The crystal packing reveals how the molecules arrange themselves. For 4-(Pyridin-4-yl)pyrrolidin-3-amine, hydrogen bonding is expected to be a dominant force.[23] The amine group (N-H) provides a strong hydrogen-bond donor, while the pyridine nitrogen and the amine nitrogen itself are strong acceptors. Analyzing these interactions is crucial for understanding the physical properties of the solid form.[24][25][26]

H_Bonding cluster_mol1 Molecule A cluster_mol2 Molecule B N_amine_A N-H (Amine Donor) N_amine_B N (Amine Acceptor) N_amine_A->N_amine_B N-H···N (Amine) N_pyridine_B N (Pyridine Acceptor) N_amine_A->N_pyridine_B N-H···N (Pyridine) N_pyridine_A N (Pyridine Acceptor)

Caption: Potential hydrogen-bonding synthons for the title compound.

The Critical Role of Polymorphism

It is crucial to recognize that a single compound can often crystallize in multiple different forms, known as polymorphs.[27][28] These different crystal packings can have dramatically different physical properties, including solubility, stability, and melting point, which can have profound consequences for drug development.[29][30][31] Therefore, a thorough polymorph screen, involving crystallization from a wide variety of solvents and conditions, is an essential part of the development process to identify the most stable and suitable form for a pharmaceutical product.

Part 5: Implications for Drug Development

Obtaining the crystal structure is not an academic exercise; it is a pivotal event in a drug discovery program.

  • Structure-Based Drug Design (SBDD): When co-crystallized with its biological target (e.g., an enzyme or receptor), the structure reveals the precise binding mode. This allows chemists to design new analogs with improved potency and selectivity by targeting specific interactions.[2][3][32]

  • Pharmacophore Modeling: The experimentally determined conformation of the molecule is the ideal starting point for building pharmacophore models, which can be used to search for other molecules with similar 3D features in virtual screening campaigns.[33]

  • Physicochemical Property Optimization: Understanding the intermolecular interactions that stabilize the crystal lattice can help rationalize and predict properties like solubility and stability, guiding formulation development.

Conclusion

This guide has outlined a rigorous, field-proven methodology for determining the X-ray crystal structure of 4-(Pyridin-4-yl)pyrrolidin-3-amine. By following this comprehensive workflow—from meticulous sample preparation and crystal growth to precise data collection and sophisticated computational refinement—researchers can obtain an unambiguous three-dimensional model of the molecule. This structural data is invaluable, providing critical insights that accelerate the entire drug discovery and development pipeline, enabling more rational design, informed decision-making, and the creation of safer, more effective medicines.

References

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  • Using Crystallographic Structures and Data-Driven Solutions To Advance Drug Design. (2023, October 25). Retrieved from [Link]

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An In-Depth Technical Guide to the Pharmacokinetic Profiling of 4-(Pyridin-4-yl)pyrrolidin-3-amine

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the preclinical pharmacokinetic (PK) profiling of the novel chemical entity, 4-(Pyridin-4-yl)pyrrolidin-3-amine. Tailored for researchers, scientists, and drug development professionals, this document eschews a rigid template in favor of a logically structured narrative that delves into the causality behind experimental choices. The methodologies described herein are designed to build a robust, self-validating data package to inform critical decisions in the drug discovery and development pipeline.

Introduction: The "Why" Before the "How"

The journey of a new chemical entity from discovery to a potential therapeutic is fraught with challenges, a significant portion of which are related to its pharmacokinetic properties.[1] A molecule's absorption, distribution, metabolism, and excretion (ADME) profile dictates its concentration and persistence at the target site, ultimately governing its efficacy and safety.[2][3][4] For 4-(Pyridin-4-yl)pyrrolidin-3-amine, a compound featuring a pyrrolidine core—a scaffold present in numerous bioactive molecules—a thorough understanding of its PK is paramount.[5] This guide will outline a strategic, multi-tiered approach to elucidating the pharmacokinetic profile of this compound, from early in vitro assessments to definitive in vivo studies.

Foundational Physicochemical Characterization

Before embarking on complex biological assays, a solid understanding of the fundamental physicochemical properties of 4-(Pyridin-4-yl)pyrrolidin-3-amine is essential. These properties are the primary determinants of a compound's behavior in biological systems.[6]

Aqueous Solubility

Rationale: Poor aqueous solubility is a common hurdle that can limit oral absorption and lead to misleading results in in vitro assays.[6] Determining the kinetic and thermodynamic solubility of the compound is a critical first step.

Experimental Protocol: Thermodynamic Solubility Assessment

  • Prepare a supersaturated solution of 4-(Pyridin-4-yl)pyrrolidin-3-amine in phosphate-buffered saline (PBS) at pH 7.4.

  • Equilibrate the solution for 24 hours at room temperature with constant agitation.

  • Filter the solution to remove undissolved solid.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as LC-MS/MS.

Lipophilicity (LogD)

Rationale: The distribution of a drug between aqueous and lipid environments, quantified by its LogD at physiological pH, is a key predictor of its ability to cross biological membranes.

Experimental Protocol: Shake-Flask Method for LogD7.4 Determination

  • Prepare a solution of 4-(Pyridin-4-yl)pyrrolidin-3-amine in a biphasic system of n-octanol and PBS (pH 7.4).

  • Shake the mixture vigorously for a predetermined time to allow for partitioning.

  • Separate the two phases by centrifugation.

  • Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical method.

  • Calculate LogD7.4 as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

In Vitro ADME Profiling: A Predictive Glimpse into In Vivo Behavior

In vitro ADME assays are indispensable for the early-stage assessment of a compound's pharmacokinetic liabilities, guiding medicinal chemistry efforts and informing the design of subsequent in vivo studies.[2][4][6][7]

Membrane Permeability

Rationale: The ability of a compound to permeate the intestinal epithelium is a critical factor for oral absorption. The Caco-2 cell permeability assay is the gold standard for in vitro prediction of human intestinal absorption.[2][7]

Experimental Protocol: Caco-2 Permeability Assay

  • Culture Caco-2 cells on a semi-permeable membrane in a transwell plate system until a confluent monolayer is formed.

  • Add 4-(Pyridin-4-yl)pyrrolidin-3-amine to the apical (A) side of the monolayer.

  • At specified time points, collect samples from the basolateral (B) side.

  • Determine the concentration of the compound in the collected samples.

  • Calculate the apparent permeability coefficient (Papp) in both the A-to-B and B-to-A directions to assess efflux potential.

Metabolic Stability

Rationale: The rate and extent of metabolism significantly impact a drug's half-life and bioavailability. Initial screening in liver microsomes provides a rapid assessment of Phase I metabolic stability.[3][7]

Experimental Protocol: Liver Microsomal Stability Assay

  • Incubate 4-(Pyridin-4-yl)pyrrolidin-3-amine with pooled human or rat liver microsomes in the presence of NADPH (a necessary cofactor for CYP450 enzymes).

  • At various time points, quench the reaction by adding a suitable solvent (e.g., acetonitrile).

  • Analyze the remaining concentration of the parent compound by LC-MS/MS.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (Clint).

Plasma Protein Binding

Rationale: Only the unbound fraction of a drug is pharmacologically active and available for metabolism and excretion. High plasma protein binding can affect a drug's distribution and clearance.[7]

Experimental Protocol: Rapid Equilibrium Dialysis (RED)

  • Add 4-(Pyridin-4-yl)pyrrolidin-3-amine to plasma in one chamber of a RED device, which is separated from a buffer-filled chamber by a semi-permeable membrane.

  • Allow the system to reach equilibrium.

  • Measure the concentration of the compound in both the plasma and buffer chambers.

  • Calculate the percentage of the compound bound to plasma proteins.

In Vitro ADME ParameterAssayPurpose
Solubility Thermodynamic SolubilityTo determine the maximum dissolved concentration in a physiological buffer.
Lipophilicity LogD7.4To assess the compound's partitioning between aqueous and lipid phases.
Permeability Caco-2 AssayTo predict intestinal absorption and identify potential for active efflux.
Metabolic Stability Liver Microsome AssayTo estimate the rate of Phase I metabolism and predict hepatic clearance.
Plasma Protein Binding Rapid Equilibrium DialysisTo determine the fraction of the compound bound to plasma proteins.

In Vivo Pharmacokinetic Studies: The Definitive Assessment

While in vitro assays provide valuable predictive data, in vivo studies in animal models are essential for a definitive understanding of a compound's pharmacokinetic profile in a whole organism.[1][8][9] Rodents, particularly rats, are commonly used for initial in vivo PK studies.[1][10]

Study Design and Execution

Rationale: A well-designed in vivo PK study will determine key parameters such as clearance, volume of distribution, half-life, and oral bioavailability. Both intravenous (IV) and oral (PO) administration routes are necessary to fully characterize the compound's disposition.[9]

Experimental Protocol: Rat Pharmacokinetic Study

  • Animal Model: Male Sprague-Dawley rats are a commonly used strain.[8]

  • Dose Formulation: The compound should be formulated in a vehicle that ensures its solubility and stability.

  • Dosing:

    • Intravenous (IV) Administration: A single bolus dose is administered via the tail vein to determine the compound's disposition independent of absorption.

    • Oral (PO) Gavage: A single dose is administered directly into the stomach to assess oral absorption and bioavailability.

  • Blood Sampling: Serial blood samples are collected at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) from a cannulated vessel (e.g., jugular vein) or via tail-nick.[1][8]

  • Sample Processing: Plasma is separated from the blood samples by centrifugation and stored frozen until analysis.

Bioanalytical Method Validation

Rationale: A robust and validated bioanalytical method is crucial for the accurate quantification of 4-(Pyridin-4-yl)pyrrolidin-3-amine in biological matrices.[11][12] LC-MS/MS is the industry standard for its sensitivity and selectivity.[13][14][15]

Key Validation Parameters:

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the matrix.[13][14]

  • Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements.[13]

  • Calibration Curve: A linear relationship between the analyte concentration and the instrument response.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.[14]

  • Stability: The stability of the analyte in the biological matrix under various storage and processing conditions.[13]

Data Analysis and Interpretation: Translating Data into Knowledge

The plasma concentration-time data obtained from the in vivo study are used to calculate key pharmacokinetic parameters using non-compartmental analysis.

Pharmacokinetic ParameterDescription
Cmax Maximum observed plasma concentration.[16]
Tmax Time to reach Cmax.[16]
AUC (Area Under the Curve) Total drug exposure over time.[16]
t½ (Half-life) Time required for the plasma concentration to decrease by half.[16]
Cl (Clearance) The volume of plasma cleared of the drug per unit of time.[16]
Vd (Volume of Distribution) The apparent volume into which the drug distributes in the body.[16]
F% (Oral Bioavailability) The fraction of the orally administered dose that reaches systemic circulation.

Visualizing the Workflow

Pharmacokinetic_Profiling_Workflow cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Studies cluster_2 Phase 3: Data Analysis & Interpretation Physicochemical_Properties Physicochemical Characterization (Solubility, LogD) In_Vitro_ADME In Vitro ADME (Permeability, Stability, PPB) Physicochemical_Properties->In_Vitro_ADME Informs Assay Design Method_Validation Bioanalytical Method Validation (LC-MS/MS) In_Vitro_ADME->Method_Validation Guides In Vivo Study Design Rat_PK_Study Rat Pharmacokinetic Study (IV & PO Dosing) Method_Validation->Rat_PK_Study Enables Accurate Quantification Data_Analysis Pharmacokinetic Parameter Calculation Rat_PK_Study->Data_Analysis Generates Plasma Concentration Data Report Comprehensive PK Profile & Decision Making Data_Analysis->Report Provides Actionable Insights

Caption: A streamlined workflow for the pharmacokinetic profiling of a novel chemical entity.

Potential Metabolic Pathways

While specific metabolic pathways for 4-(Pyridin-4-yl)pyrrolidin-3-amine require experimental determination, compounds containing pyridine and pyrrolidine rings can undergo several common biotransformations.[17]

Metabolic_Pathways cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent 4-(Pyridin-4-yl)pyrrolidin-3-amine Oxidation Oxidation (e.g., N-oxidation, hydroxylation) Parent->Oxidation CYP450 Dealkylation N-dealkylation Parent->Dealkylation CYP450 Glucuronidation Glucuronidation Oxidation->Glucuronidation Sulfation Sulfation Oxidation->Sulfation

Caption: Potential Phase I and Phase II metabolic pathways for 4-(Pyridin-4-yl)pyrrolidin-3-amine.

Conclusion and Future Directions

The comprehensive pharmacokinetic profiling of 4-(Pyridin-4-yl)pyrrolidin-3-amine, as outlined in this guide, will provide a robust dataset to understand its ADME properties. This knowledge is critical for making informed decisions regarding the compound's potential for further development. Future studies may include metabolite identification to elucidate the specific biotransformation pathways, and pharmacokinetic studies in non-rodent species to support interspecies scaling and prediction of human pharmacokinetics.[18]

References

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  • Obach, R. S., et al. (2012). Metabolism, excretion, and pharmacokinetics of ((3,3-difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone, a dipeptidyl peptidase inhibitor, in rat, dog and human. Drug Metabolism and Disposition, 40(11), 2143-2161.
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  • Guiguemde, A., et al. (2019). 4-Aryl Pyrrolidines as a Novel Class of Orally Efficacious Antimalarial Agents. Part 1: Evaluation of 4-Aryl-N-benzylpyrrolidine-3-carboxamides. Journal of Medicinal Chemistry, 62(7), 3465-3479.
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A Technical Guide to the Organic Solvent Solubility of 4-(Pyridin-4-yl)pyrrolidin-3-amine: A Predictive and Methodological Approach

Author: BenchChem Technical Support Team. Date: April 2026

This in-depth technical guide provides a comprehensive analysis of the solubility of 4-(Pyridin-4-yl)pyrrolidin-3-amine in organic solvents. In the absence of extensive empirical data in publicly accessible literature, this guide focuses on a predictive approach grounded in fundamental chemical principles and provides a detailed, field-proven methodology for its experimental determination. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's solubility characteristics for applications in synthesis, purification, formulation, and various analytical procedures.

Introduction: The Significance of Solubility in Drug Discovery

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Its three-dimensional structure offers opportunities to enhance key drug-like properties such as solubility and lipophilicity.[2] The title compound, 4-(Pyridin-4-yl)pyrrolidin-3-amine, incorporates this valuable heterocycle along with a pyridine moiety, suggesting its potential as a building block for novel therapeutics. Understanding its solubility in organic solvents is a critical first step in its journey from a laboratory curiosity to a potential drug candidate. Solubility impacts everything from reaction kinetics during synthesis to bioavailability in preclinical studies.[3]

Physicochemical Properties and Predicted Solubility Profile

A molecule's solubility is dictated by its physicochemical properties. For 4-(Pyridin-4-yl)pyrrolidin-3-amine, we can predict its behavior by examining its structural features and comparing them to related compounds.

Predicted Physicochemical Properties:

PropertyPredicted Value/CommentRationale/Reference
Molecular Formula C9H13N3Based on chemical structure.[4]
Molecular Weight 163.22 g/mol Calculated from the molecular formula.[4]
pKa The pyridine nitrogen is expected to have a pKa around 5-6, while the pyrrolidine amines will be more basic, likely in the range of 9-11. The exact values will be influenced by the electronic interplay between the two rings. For comparison, the pKa of 4-pyrrolidinopyridine is 9.58.[5]The basicity of amines is a key determinant of their properties.[6]
logP The predicted XlogP is 0.8.[4]This indicates a relatively balanced hydrophilic-lipophilic character.
Hydrogen Bond Donors 2 (from the primary amine)The ability to donate hydrogen bonds is crucial for solubility in protic solvents.[7]
Hydrogen Bond Acceptors 3 (two nitrogen atoms in the pyridine and pyrrolidine rings, and the primary amine)The presence of lone pairs on nitrogen atoms allows for hydrogen bonding with protic solvents.[8]

Predicted Solubility in Organic Solvents:

Based on the "like dissolves like" principle and the physicochemical properties outlined above, we can predict the solubility of 4-(Pyridin-4-yl)pyrrolidin-3-amine in various classes of organic solvents.

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): High solubility is expected. The primary amine and the nitrogen atoms in the pyridine and pyrrolidine rings can form strong hydrogen bonds with these solvents.[9] Alcohols are generally good solvents for amines.[7]

  • Polar Aprotic Solvents (e.g., Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile): Good to moderate solubility is predicted. These solvents can act as hydrogen bond acceptors but not donors. The dipole-dipole interactions between the polar functional groups of the solute and the solvent will facilitate dissolution. DMSO and DMF are particularly effective at dissolving a wide range of organic molecules.[10]

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Moderate to low solubility is anticipated. While these solvents have a significant dipole moment, their ability to engage in hydrogen bonding is limited. It's important to note that some primary amines can be incompatible with chloroform and carbon tetrachloride.[6]

  • Ethers (e.g., Diethyl Ether, Tetrahydrofuran (THF)): Low solubility is expected. These solvents are less polar than the previous categories and have limited ability to form strong interactions with the highly polar amine and pyridine functionalities.[11]

  • Non-polar Solvents (e.g., Hexane, Toluene): Very low to negligible solubility is predicted. The large difference in polarity between the solute and these solvents will prevent significant dissolution.[12]

This predictive analysis provides a strong starting point for solvent selection in various experimental settings. However, for critical applications, experimental verification is essential.

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocol describes the widely accepted "shake-flask" method, a thermodynamic solubility measurement technique, coupled with High-Performance Liquid Chromatography (HPLC) for quantification.[13] This method is considered a gold standard for its accuracy and reliability.

Materials and Equipment
  • 4-(Pyridin-4-yl)pyrrolidin-3-amine (solid)

  • Selected organic solvents (HPLC grade)

  • Analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Syringe filters (0.22 µm, solvent-compatible)

  • Volumetric flasks and pipettes

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Appropriate HPLC column (e.g., C18)

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling and Analysis cluster_quantification Quantification A Weigh excess solid compound B Add a known volume of solvent to a vial A->B Add solid to solvent C Seal vial and place in a thermostatically controlled shaker D Agitate at a constant temperature for 24-48 hours C->D E Allow undissolved solid to settle F Withdraw a clear aliquot of the supernatant E->F G Filter the aliquot through a 0.22 µm syringe filter F->G H Dilute the filtered solution with a suitable solvent G->H I Analyze the diluted solution by HPLC H->I K Determine the concentration of the saturated solution from the calibration curve J Prepare a calibration curve with known concentrations J->K

Caption: Workflow for the experimental determination of solubility using the shake-flask method.

Detailed Procedure
  • Preparation of the Saturated Solution:

    • Add an excess amount of solid 4-(Pyridin-4-yl)pyrrolidin-3-amine to a vial. The excess solid is crucial to ensure that the solution reaches saturation.

    • Accurately add a known volume of the desired organic solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

  • Sample Collection and Preparation:

    • After the equilibration period, remove the vial from the shaker and allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the clear supernatant using a pipette.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

    • Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of 4-(Pyridin-4-yl)pyrrolidin-3-amine of known concentrations in the same solvent system used for dilution.

    • Inject the standard solutions into the HPLC system to generate a calibration curve (peak area vs. concentration).

    • Inject the diluted sample solution into the HPLC system.

    • Determine the concentration of the diluted sample by interpolating its peak area on the calibration curve.

    • Calculate the original concentration of the saturated solution by taking the dilution factor into account. The solubility is typically expressed in mg/mL or mol/L.

Data Presentation and Interpretation

The experimentally determined solubility data should be summarized in a clear and concise table for easy comparison across different solvents.

Table 1: Experimentally Determined Solubility of 4-(Pyridin-4-yl)pyrrolidin-3-amine at 25 °C

SolventSolvent Polarity IndexSolubility (mg/mL)
Methanol0.762[10][Insert Experimental Value]
Ethanol0.654[10][Insert Experimental Value]
Acetonitrile0.460[10][Insert Experimental Value]
Dichloromethane0.309[10][Insert Experimental Value]
Tetrahydrofuran (THF)0.207[10][Insert Experimental Value]
Toluene0.099[10][Insert Experimental Value]
Hexane0.009[10][Insert Experimental Value]

Interpreting this data in the context of solvent polarity and hydrogen bonding capacity will provide valuable insights into the dissolution mechanism of 4-(Pyridin-4-yl)pyrrolidin-3-amine and will validate or refine the initial predictions.

Conclusion

Sources

Methodological & Application

Application Note: Regioselective Amide Coupling of 4-(Pyridin-4-yl)pyrrolidin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Advanced Technical Protocol & Application Guide.

Introduction & Mechanistic Rationale

The 4-(pyridin-4-yl)pyrrolidin-3-amine scaffold is a highly versatile building block frequently utilized in the development of kinase inhibitors, GPCR ligands, and targeted therapeutics. However, functionalizing this scaffold via amide coupling presents a distinct chemoselectivity challenge: the molecule possesses both a primary aliphatic amine (at C3) and a secondary aliphatic amine (at N1 of the pyrrolidine ring), alongside a basic pyridine moiety.

While the primary amine is generally less sterically hindered and more nucleophilic, direct coupling of the unprotected diamine often leads to oligomerization or mixed acylation products. To ensure absolute regiocontrol and high yields, the industry gold standard involves utilizing the N1-Boc protected derivative: 1-Boc-4-(pyridin-4-yl)pyrrolidin-3-amine .

For the coupling event, we employ HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) in the presence of DIPEA (N,N-Diisopropylethylamine). HATU is selected over traditional reagents (like DCC or EDC alone) because it generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester . The nitrogen atom at the 7-position of the HOAt ring provides a neighboring group effect, acting as a general base to hydrogen-bond with the incoming primary amine. This accelerates the reaction, drives sluggish couplings with sterically hindered carboxylic acids, and suppresses epimerization .

Experimental Design & Workflow

The following workflow outlines the self-validating cycle of activation, coupling, and subsequent deprotection required to yield the final functionalized pyrrolidine free base.

G A Carboxylic Acid + HATU/DIPEA C Active HOAt Ester A->C Activation B 1-Boc-4-(pyridin-4-yl) pyrrolidin-3-amine B->C Nucleophilic Attack D Boc-Protected Amide C->D Amide Bond Formation E Acidic Cleavage (TFA or HCl) D->E Deprotection F Target Amide Product E->F Final Workup

Regioselective amide coupling and deprotection workflow for the pyrrolidine scaffold.

Reagents & Materials

Reagent / MaterialRoleEquivalentsNotes
Carboxylic Acid Acyl donor1.0 eqEnsure fully dissolved prior to HATU addition.
1-Boc-4-(pyridin-4-yl)pyrrolidin-3-amine Nucleophile1.05 eqPre-protected to ensure absolute chemoselectivity.
HATU Coupling Agent1.2 eqStore at 2-8 °C; moisture sensitive.
DIPEA Non-nucleophilic Base3.0 - 4.0 eqExcess required to neutralize the basic pyridine ring.
Anhydrous DMF Solvent0.1 - 0.2 MMust be anhydrous to prevent hydrolysis of the active ester.
4M HCl in Dioxane Deprotection AgentExcessUsed for Boc removal in the final step.

Step-by-Step Protocol

This protocol is designed as a self-validating system . Each critical phase includes a verification checkpoint to ensure the reaction is proceeding correctly before advancing.

Preparation of the Active Ester
  • Dissolution: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF (to achieve a 0.2 M concentration) under an inert atmosphere (N₂ or Argon).

  • Base Addition: Add DIPEA (3.0 eq) via syringe. Stir for 5 minutes at room temperature.

  • Activation: Cool the mixture to 0 °C using an ice bath. Add HATU (1.2 eq) in one portion.

  • Self-Validation Checkpoint 1 (Colorimetric): The solution will typically transition from colorless to a distinct yellow/orange hue within 10-15 minutes, visually confirming the formation of the uronium intermediate and subsequent HOAt active ester.

Amide Bond Formation
  • Amine Addition: Dissolve 1-Boc-4-(pyridin-4-yl)pyrrolidin-3-amine (1.05 eq) in a minimal volume of anhydrous DMF. Add this solution dropwise to the activated ester mixture at 0 °C.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 12 hours depending on the steric bulk of the carboxylic acid.

  • Self-Validation Checkpoint 2 (TLC & Ninhydrin): Spot the reaction mixture on a silica TLC plate alongside the starting amine. Elute with 5-10% MeOH in DCM.

    • Validation: Stain the plate with Ninhydrin and heat. The starting primary amine will stain a bright, deep purple. The successful formation of the amide product will result in a spot that does not stain purple (amides are Ninhydrin-negative), confirming the consumption of the primary amine.

Workup and Isolation

Expert Insight: Standard peptide coupling workups use acidic washes (e.g., 10% citric acid) to remove unreacted amines. Do not do this here. The product contains a basic pyridine ring; an acidic wash will protonate the pyridine and extract your product into the aqueous waste.

  • Quenching: Dilute the reaction mixture with Ethyl Acetate (10 volumes).

  • Washing: Wash the organic layer sequentially with:

    • Saturated aqueous NaHCO₃ (3 × 5 volumes) to remove HOAt and excess acid.

    • Water (3 × 5 volumes) to remove DMF.

    • Saturated aqueous NaCl (Brine) (1 × 5 volumes).

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (DCM/MeOH) to yield the Boc-protected intermediate.

N-Boc Deprotection
  • Cleavage: Dissolve the purified Boc-protected amide in minimal DCM. Add 4M HCl in Dioxane (10 eq). Stir at room temperature for 1-2 hours.

  • Self-Validation Checkpoint 3 (LC-MS): Monitor via LC-MS. The mass should shift from [M+H]+ to [M−100+H]+ (loss of the Boc group).

  • Isolation: Concentrate the mixture under vacuum. Triturate the resulting solid with diethyl ether to afford the final 4-(pyridin-4-yl)pyrrolidin-3-amine amide derivative as an HCl salt.

Comparative Data of Coupling Reagents

While HATU is recommended for its high efficiency, other reagents can be utilized depending on scale and budget. The table below synthesizes quantitative expectations based on established literature for electron-deficient and sterically hindered amines .

Coupling ReagentAdditives RequiredTypical Yield (%)Reaction TimeEpimerization RiskCost / Scalability
HATU DIPEA (3-4 eq)85 - 95%2 - 4 hVery LowHigh cost; best for discovery phase.
EDC / HOBt DIPEA (3 eq)60 - 75%12 - 18 hModerateLow cost; excellent for large-scale.
T3P (50% in EtOAc) Et₃N or DIPEA (3 eq)70 - 85%8 - 12 hLowVery scalable; easy aqueous workup.

Expert Insights & Troubleshooting

  • Inductive Deactivation: The pyridine ring at the C4 position exerts an electron-withdrawing inductive effect, which slightly reduces the nucleophilicity of the adjacent C3 primary amine compared to a standard aliphatic amine. This is the primary causality behind the recommendation to use highly reactive uronium salts (HATU) rather than carbodiimides (EDC) alone.

  • Solubility Issues During Deprotection: The final deprotected product (as a dihydrochloride salt) is highly polar and hydroscopic. If it oils out during ether trituration, dissolve the oil in a minimal amount of methanol and precipitate it slowly by adding cold diethyl ether dropwise under vigorous stirring.

  • Direct Chemoselective Coupling (Unprotected Route): If pre-protection is impossible, direct coupling to the unprotected 4-(pyridin-4-yl)pyrrolidin-3-amine can be attempted. The C3 primary amine is sterically favored over the N1 secondary amine (which is shielded by the adjacent pyridyl group). However, this requires strict stoichiometric control (0.9 eq of activated acid) and cryogenic temperatures (-20 °C) to minimize bis-acylation.

References

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals Organic Process Research & Development URL:[Link]

  • Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent ChemistrySelect / d-nb.info URL:[Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents Journal of Medicinal Chemistry (NIH PMC) URL:[Link]

Application Note: 4-(Pyridin-4-yl)pyrrolidin-3-amine as a Privileged Scaffold in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from flat, fully aromatic molecules to high-Fsp3 (fraction of sp3-hybridized carbons) scaffolds is a cornerstone of modern medicinal chemistry, driven by the need for improved solubility, reduced off-target toxicity, and enhanced metabolic stability. The 4-(pyridin-4-yl)pyrrolidin-3-amine scaffold represents a highly versatile, stereochemically rich building block for the development of ATP-competitive kinase inhibitors. This application note details the mechanistic rationale behind this scaffold, provides validated protocols for its derivatization, and outlines the biochemical workflows required to evaluate its efficacy against oncogenic kinases.

Structural & Mechanistic Rationale (E-E-A-T)

The architectural design of the 4-(pyridin-4-yl)pyrrolidin-3-amine scaffold is highly deliberate, with each moiety serving a distinct pharmacological purpose:

  • The Pyridin-4-yl Motif (Hinge Binder): The nitrogen atom of the pyridine ring acts as a critical hydrogen bond acceptor. In the ATP-binding pocket of kinases such as Akt, this nitrogen interacts directly with the backbone amide NH of the hinge region, anchoring the molecule within the active site[1].

  • The Pyrrolidine Core (Vectoring & Solubility): The saturated five-membered ring introduces essential sp3 character. This three-dimensionality improves lipophilic efficiency (LipE) and aqueous solubility. More importantly, the stereocenters (e.g., 3R, 4S) act as a rigid vector, directing the 3-amine substituent precisely toward the desired sub-pocket[1].

  • The 3-Amine Group (Diversification Handle): The primary amine serves as the focal point for medicinal chemistry optimization. By functionalizing this amine (via amidation, sulfonylation, or reductive amination), researchers can probe the solvent-exposed channel or the DFG-out pocket. This specific vectoring strategy has been successfully utilized in the design of Polo-like kinase 1 (PLK1) inhibitors[2] and transforming growth factor-β-activated kinase 1 (TAK1) inhibitors[3].

Pathway Visualization

Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates Akt Akt Kinase (Target) PIP3->Akt Recruits Downstream Cell Survival & Proliferation Akt->Downstream Promotes Scaffold 4-(Pyridin-4-yl) pyrrolidin-3-amine Derivatives Scaffold->Akt ATP-Competitive Inhibition

Caption: PI3K/Akt signaling cascade and targeted inhibition by 4-(pyridin-4-yl)pyrrolidin-3-amine derivatives.

Experimental Protocols

To ensure self-validating and reproducible results, the following protocols detail the synthesis of a targeted library and the subsequent biochemical evaluation.

Protocol A: Scaffold Derivatization via Amide Coupling

Objective: To selectively functionalize the 3-amine while the pyrrolidine nitrogen is protected (e.g., as a tert-butyl carbamate, Boc).

Causality Insight: HATU is selected over traditional EDC/HOBt coupling reagents because it generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester. This is critical for overcoming the steric hindrance inherent to the substituted pyrrolidine ring and minimizes epimerization of the stereocenters. DIPEA is used as a non-nucleophilic base to deprotonate the 3-amine without competing for the activated ester.

Step-by-Step Methodology:

  • Activation: In an oven-dried 20 mL scintillation vial, dissolve the desired carboxylic acid (1.2 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Stir at room temperature for 15 minutes to allow the active ester to form.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) to the mixture.

  • Coupling: Add tert-butyl 3-amino-4-(pyridin-4-yl)pyrrolidine-1-carboxylate (1.0 eq) to the activated mixture. Stir under a nitrogen atmosphere at room temperature for 4–6 hours. Monitor reaction completion via LC-MS.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine, then dry over anhydrous Na₂SO₄. Concentrate under reduced pressure.

  • Global Deprotection: Dissolve the crude intermediate in a 1:1 mixture of Dichloromethane (DCM) and Trifluoroacetic acid (TFA). Stir for 1 hour at room temperature to cleave the Boc protecting group.

  • Purification: Concentrate the mixture to dryness and purify via Preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) to yield the final inhibitor as a TFA salt.

Protocol B: In Vitro Kinase Profiling (ADP-Glo™ Assay)

Objective: To quantify the half-maximal inhibitory concentration (IC₅₀) of the synthesized derivatives.

Causality Insight: The ADP-Glo assay is utilized because it is a universal, homogeneous, luminescent assay that measures the amount of ADP formed during the kinase reaction. Unlike radiometric ³³P-ATP assays, it poses no radioactive hazard, and unlike FRET-based assays, it does not require target-specific antibodies or fluorescently labeled tracers, making it highly robust for screening novel scaffolds.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compounds in 100% DMSO. Transfer 100 nL of each concentration to a 384-well low-volume white microplate using an acoustic dispenser (e.g., Echo 550).

  • Kinase Reaction: Add 2.5 µL of the purified kinase (e.g., Akt1 or PLK1) diluted in assay buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1% BSA, 1 mM DTT) to the wells. Incubate for 15 minutes at room temperature to allow compound binding.

  • ATP/Substrate Addition: Initiate the reaction by adding 2.5 µL of an ATP/peptide substrate mix. The final ATP concentration should be set at the apparent Km​ for the specific kinase to ensure competitive inhibition can be accurately measured. Incubate for 60 minutes at room temperature.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete any unconsumed ATP. Incubate for 40 minutes.

  • ADP Detection: Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase/luciferin reaction. Incubate for 30 minutes.

  • Readout: Measure luminescence using a multimode microplate reader. Calculate IC₅₀ values using a 4-parameter logistic non-linear regression model.

Workflow Visualization

Workflow S1 1. Scaffold Protection (Boc-protection of pyrrolidine N) S2 2. 3-Amine Derivatization (HATU/DIPEA mediated amide coupling) S1->S2 S3 3. Global Deprotection (TFA/DCM cleavage) S2->S3 S4 4. Purification & QC (Prep-HPLC, LC-MS, NMR) S3->S4 S5 5. In Vitro Profiling (ADP-Glo Kinase Assay) S4->S5

Caption: Standard synthetic and biological screening workflow for pyrrolidin-3-amine based kinase inhibitors.

Representative SAR Data Presentation

The stereochemistry and the nature of the R-group attached to the 3-amine dictate both the potency and the selectivity profile of the inhibitor. The table below summarizes representative Structure-Activity Relationship (SAR) data, demonstrating how the (3R, 4S) configuration of the pyrrolidine ring effectively discriminates between closely related AGC kinases (e.g., Akt vs. PKA)[1].

Compound IDScaffold Stereochemistry3-Amine Substituent (R-Group)Akt1 IC₅₀ (nM)PKA IC₅₀ (nM)Selectivity Fold (PKA/Akt1)
Cmpd-01 Racemic (cis)Benzamide240250~ 1x
Cmpd-02 (3S, 4R)Benzamide4101800.4x
Cmpd-03 (3R, 4S)Benzamide4585519x
Cmpd-04 (3R, 4S)4-Fluorobenzamide12>10,000>800x
Cmpd-05 (3R, 4S)2-Cyanoacrylamide84,200525x

Data Interpretation: The (3R, 4S) enantiomer (Cmpd-03) provides a distinct conformational advantage over the (3S, 4R) enantiomer, driving a 19-fold selectivity window for Akt over PKA. Further optimization of the solvent-exposed vector with a 4-fluorobenzamide (Cmpd-04) dramatically increases both potency and selectivity, validating the 4-(pyridin-4-yl)pyrrolidin-3-amine core as a highly tunable pharmacophore.

References

  • Freeman-Cook, K. D., et al. "Design of Selective, ATP-Competitive Inhibitors of Akt." Journal of Medicinal Chemistry, 2010.[Link]

  • Lee, K., et al. "Design and Synthesis of a Novel PLK1 Inhibitor Scaffold Using a Hybridized 3D-QSAR Model." International Journal of Molecular Sciences, 2021.[Link]

  • Wang, Q., et al. "Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, 2020.[Link]

Sources

In vitro assay protocols using 4-(Pyridin-4-yl)pyrrolidin-3-amine

Author: BenchChem Technical Support Team. Date: April 2026

An Application and Protocol Guide for the In Vitro Characterization of 4-(Pyridin-4-yl)pyrrolidin-3-amine

Introduction: A Rational Approach to a Novel Scaffold

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The specific compound, 4-(Pyridin-4-yl)pyrrolidin-3-amine, presents a unique structural motif that suggests potential interactions with enzymes that recognize proline-like substrates. A primary and highly validated target for such structures is Dipeptidyl Peptidase-4 (DPP-4).

DPP-4 is a serine exopeptidase that plays a critical role in glucose homeostasis by inactivating the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] By inhibiting DPP-4, the half-life of these incretins is prolonged, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. This mechanism has established DPP-4 inhibitors as a cornerstone therapy for type 2 diabetes mellitus.[1][3]

This guide provides a comprehensive framework for the in vitro characterization of 4-(Pyridin-4-yl)pyrrolidin-3-amine, focusing on its potential as a DPP-4 inhibitor. The protocols detailed herein are designed to first establish its biochemical potency (IC50), then elucidate its mechanism of inhibition, and finally, validate its activity in a cellular context.

Section 1: Biochemical Potency Assessment: Fluorometric DPP-4 Enzyme Inhibition Assay

The initial step in characterizing a potential enzyme inhibitor is to determine its half-maximal inhibitory concentration (IC50). This value quantifies the concentration of the compound required to inhibit 50% of the target enzyme's activity. We will employ a robust and high-throughput fluorometric assay for this purpose.

Principle of the Assay This assay utilizes a synthetic fluorogenic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC).[4] In the presence of active DPP-4, the enzyme cleaves the Gly-Pro dipeptide, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC) group. The rate of increase in fluorescence is directly proportional to the DPP-4 enzyme activity. An inhibitor will slow down this reaction, resulting in a lower fluorescence signal.[5]

Experimental Workflow: DPP-4 Inhibition Assay

G A Prepare Reagents (Buffer, Enzyme, Substrate, Test Compound) B Dispense Test Compound (4-(Pyridin-4-yl)pyrrolidin-3-amine) & Controls into 96-well plate A->B Serial Dilutions C Add DPP-4 Enzyme Solution to all wells B->C D Pre-incubate (10 min @ 37°C) C->D E Initiate Reaction: Add Gly-Pro-AMC Substrate D->E F Kinetic Fluorescence Reading (λex=360nm / λem=460nm) for 30-60 min @ 37°C E->F G Data Analysis: Calculate % Inhibition, Plot Dose-Response Curve, Determine IC50 F->G Calculate Slopes (RFU/min)

Caption: Workflow for determining the IC50 of a test compound against DPP-4.

Detailed Protocol 1: IC50 Determination

Materials:

  • Recombinant Human DPP-4 Enzyme (e.g., R&D Systems, Cat# 1180-SE)

  • DPP-4 Substrate: H-Gly-Pro-AMC (e.g., Sigma-Aldrich, from kit MAK203)[6]

  • DPP-4 Assay Buffer: 50 mM Tris-HCl, pH 8.0[7]

  • Test Compound: 4-(Pyridin-4-yl)pyrrolidin-3-amine, dissolved in DMSO

  • Positive Control Inhibitor: Sitagliptin (provided in most kits)[6]

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader with kinetic capabilities

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of 4-(Pyridin-4-yl)pyrrolidin-3-amine in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO. Further dilute this series in DPP-4 Assay Buffer to create a 4x working solution. The final DMSO concentration in the assay should be ≤1%.

  • Assay Plate Setup:

    • Add 25 µL of the 4x test compound dilutions to the appropriate wells.

    • Add 25 µL of 4x Sitagliptin (positive control) to its wells.

    • Add 25 µL of Assay Buffer with equivalent DMSO percentage to "No Inhibition" (100% activity) and "No Enzyme" (background) wells.

  • Enzyme Addition: Prepare the DPP-4 enzyme solution in cold Assay Buffer (e.g., final concentration of ~1.5-2.0 mU/mL).[7] Add 25 µL of this enzyme solution to all wells except the "No Enzyme" background controls. For background wells, add 25 µL of Assay Buffer.

  • Pre-incubation: Mix the plate gently on a shaker and incubate for 10 minutes at 37°C.[7] This allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation: Prepare the Gly-Pro-AMC substrate solution in Assay Buffer (e.g., final concentration of 200 µM).[7] Add 50 µL of the substrate solution to all wells to initiate the reaction. The total reaction volume is now 100 µL.

  • Fluorescence Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the fluorescence intensity in kinetic mode (λex = 360 nm, λem = 460 nm) every minute for 30-60 minutes.[3]

  • Data Analysis:

    • Calculate the reaction rate (slope) for each well (ΔRFU/min) from the linear portion of the kinetic curve.

    • Subtract the average rate of the "No Enzyme" wells from all other wells.

    • Calculate the Percent Inhibition using the following formula: % Inhibition = (1 - (Rate_of_Test_Well / Rate_of_No_Inhibition_Well)) * 100

    • Plot % Inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

ParameterExample ValueRationale
Enzyme Conc. 1.73 mU/mLProvides a robust signal within the linear range of the instrument.[7]
Substrate Conc. 200 µMNear the Km value for many commercial enzymes, ensuring good sensitivity.
Final DMSO < 1%High concentrations of organic solvents can denature the enzyme.[8]
Incubation Temp. 37 °COptimal temperature for enzymatic activity.[3]

Section 2: Elucidating the Mechanism of Inhibition

Determining the IC50 is essential, but understanding how the compound inhibits the enzyme provides critical insight for drug development. Kinetic studies can differentiate between competitive, non-competitive, and uncompetitive inhibition by measuring reaction rates at varying substrate and inhibitor concentrations.

The Incretin Effect and DPP-4 Action

G Ingestion Food Ingestion Gut Intestinal L-Cells Ingestion->Gut GLP1 Active GLP-1 / GIP (Incretins) Gut->GLP1 Release Pancreas Pancreatic β-cells GLP1->Pancreas Stimulates DPP4 DPP-4 Enzyme GLP1->DPP4 Degradation by Insulin ↑ Insulin Secretion Pancreas->Insulin Glucose ↓ Blood Glucose Insulin->Glucose Promotes Uptake Inactive Inactive Metabolites DPP4->Inactive Inhibitor 4-(Pyridin-4-yl)pyrrolidin-3-amine (DPP-4 Inhibitor) Inhibitor->DPP4 Blocks G A Seed Cells (e.g., Caco-2) in a 96-well plate B Incubate until confluent (24-48h) A->B C Remove media, wash with PBS B->C D Add Test Compound dilutions in assay buffer to cells C->D E Incubate with compound (e.g., 1-6 hours @ 37°C) D->E F Add Cell-Compatible Fluorogenic Substrate E->F G Incubate and Measure Endpoint Fluorescence F->G H Data Analysis: Calculate Cellular IC50 G->H

Caption: Workflow for measuring DPP-4 inhibition in a live cell system.

Procedure:

  • Cell Culture: Seed Caco-2 cells in a 96-well plate at a density that allows them to reach ~90% confluency after 24-48 hours.

  • Compound Treatment: Remove the culture medium and wash the cells once with sterile PBS. Add 100 µL of serum-free medium containing the desired concentrations of 4-(Pyridin-4-yl)pyrrolidin-3-amine or controls.

  • Incubation: Incubate the plate for a set period (e.g., 1, 3, or 6 hours) at 37°C in a CO2 incubator. [9]This allows for compound uptake and target engagement.

  • Assay: Follow the manufacturer's protocol for the cell-based DPP-4 assay kit. This typically involves adding the substrate directly to the wells, incubating for a specified time, and then reading the fluorescence or luminescence.

  • Data Analysis: Normalize the signal to untreated control cells and plot the dose-response curve to determine the cellular IC50. A significant rightward shift in the IC50 compared to the biochemical assay may indicate issues with cell permeability or efflux.

References

  • Frontiers in Pharmacology. (2021). Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. [Link]

  • OAText. (2016). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. [Link]

  • Springer Nature. (2018). Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. [Link]

  • National Center for Biotechnology Information. (2021). Thioamide-based fluorescent sensors for dipeptidyl peptidase 4. [Link]

  • Life Technologies (India) Pvt. Ltd. DPP4 ACTIVITY ASSAY KIT. [Link]

  • Hindawi. (2023). A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe. [Link]

  • BPS Bioscience. DPP4 Assay Kit. [Link]

  • ACS Publications. (2019). 4-Aryl Pyrrolidines as Novel Orally Efficacious Antimalarial Agents. Part 2. [Link]

  • Frontiers in Nutrition. (2022). Evaluation of the multifunctional dipeptidyl-peptidase IV and angiotensin converting enzyme inhibitory properties of a casein hydrolysate using cell-free and cell-based assays. [Link]

  • Royal Society of Chemistry. (2012). LC-MS based assay method for DPP-IV inhibitor screening and substrate discovery. [Link]

Sources

Application Note: Scale-Up Synthesis and Process Optimization of 4-(Pyridin-4-yl)pyrrolidin-3-amine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

The 3-amino-4-arylpyrrolidine scaffold is widely recognized as a privileged structure in the development of serine/threonine kinase inhibitors and GPCR ligands[1]. Specifically, 4-(Pyridin-4-yl)pyrrolidin-3-amine offers a unique three-dimensional pharmacophore, combining a basic pyrrolidine core with a hydrogen-bond-accepting pyridine moiety.

Synthesizing this densely functionalized diamine at scale presents significant challenges, primarily concerning diastereoselectivity, functional group tolerance, and intermediate stability. This application note details a highly convergent, three-step synthetic workflow centered around a diastereoselective [3+2] cycloaddition. The protocol is engineered for scalability, utilizing self-validating in-process controls (IPCs) to ensure high fidelity from bench to pilot scale.

Retrosynthetic Pathway & Workflow

The synthesis is driven by the construction of the pyrrolidine core via a [3+2] cycloaddition between an electron-deficient nitroalkene and an in situ generated azomethine ylide[2]. This approach is favored over traditional decarboxylative routes due to its superior atom economy, milder conditions, and excellent trans-diastereoselectivity[3].

Synthetic workflow for 4-(Pyridin-4-yl)pyrrolidin-3-amine via [3+2] cycloaddition.

Step-by-Step Experimental Protocols

Step 1: Synthesis of (E)-4-(2-Nitrovinyl)pyridine

Mechanistic Causality & Rationale: The Henry (nitroaldol) reaction followed by dehydration yields the requisite electron-deficient dipolarophile. Ammonium acetate is selected as the catalyst because its amphoteric nature simultaneously activates the aldehyde (via protonation) and deprotonates the nitromethane. Acetic acid is used as the solvent to drive the dehydration step, preventing the reaction from stalling at the intermediate β-nitro alcohol.

Protocol:

  • Charge a 5 L jacketed reactor with 4-pyridinecarboxaldehyde (100 g, 0.93 mol, 1.0 eq) and glacial acetic acid (500 mL).

  • Add nitromethane (285 g, 4.67 mol, 5.0 eq) and ammonium acetate (36 g, 0.47 mol, 0.5 eq).

  • Heat the mixture to 90 °C under nitrogen for 4 hours.

  • Self-Validation (IPC): Pull a 0.5 mL aliquot, dilute in MeCN, and analyze via HPLC (254 nm). The system validates completion when the aldehyde peak area is <2%. If >2%, add an additional 0.1 eq of ammonium acetate and stir for 1 hour.

  • Cool the reactor to 10 °C. Slowly add ice-cold water (1.5 L) to precipitate the product.

  • Filter the bright yellow solid, wash with cold water (2 × 200 mL), and dry under vacuum at 40 °C to constant weight.

Step 2: [3+2] Cycloaddition to trans-1-Benzyl-3-nitro-4-(pyridin-4-yl)pyrrolidine

Mechanistic Causality & Rationale: While copper or silver catalysts can be used for asymmetric variants[4], a metal-free approach utilizing catalytic trifluoroacetic acid (TFA) is optimal for scale-up to avoid heavy-metal remediation. TFA desilylates N-benzyl-1-methoxy-N-((trimethylsilyl)methyl)methanamine to generate the unstabilized azomethine ylide in situ. The reaction proceeds via an endo-transition state, minimizing steric clash between the bulky pyridine ring and the ylide, thereby exclusively affording the trans-diastereomer[3][5].

Protocol:

  • Suspend (E)-4-(2-nitrovinyl)pyridine (100 g, 0.66 mol, 1.0 eq) in anhydrous dichloromethane (DCM, 1.0 L) and cool to 0 °C.

  • Add N-benzyl-1-methoxy-N-((trimethylsilyl)methyl)methanamine (190 g, 0.80 mol, 1.2 eq) dropwise over 30 minutes.

  • Add a catalytic amount of TFA (7.5 g, 0.066 mol, 0.1 eq) in DCM (50 mL) via an addition funnel.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Self-Validation (IPC): The reaction is visually self-validating; the bright yellow suspension of the nitroalkene transitions to a homogenous pale amber solution. Confirm via LC-MS (Target mass: [M+H]⁺ = 284.1).

  • Quench with saturated aqueous NaHCO₃ (500 mL). Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

Step 3: Global Reduction and Debenzylation

Mechanistic Causality & Rationale: Hydrogenation over Pd/C facilitates two critical transformations sequentially: the reduction of the aliphatic nitro group to a primary amine, followed by the hydrogenolysis of the N-benzyl protecting group. The addition of stoichiometric acetic acid is critical; it protonates the highly nucleophilic primary amine intermediate, preventing it from binding to and poisoning the palladium surface, while also suppressing intermolecular dimerization side-reactions.

Protocol:

  • Dissolve the crude trans-1-benzyl-3-nitro-4-(pyridin-4-yl)pyrrolidine (150 g) in methanol (1.5 L) in a 3 L pressure vessel.

  • Add glacial acetic acid (31.8 g, 0.53 mol, 1.0 eq) and 10% Pd/C (15 g, 50% wet).

  • Purge the vessel with N₂ (3×), then with H₂ (3×). Pressurize with H₂ to 50 psi and heat to 40 °C for 24 hours.

  • Self-Validation (IPC): Monitor hydrogen mass flow. If H₂ uptake halts at ~75% of the theoretical volume, the system validates that the nitro group has reduced, but debenzylation has stalled due to catalyst poisoning. The protocol dictates the addition of 0.5 eq of fresh Pd/C and increasing the temperature to 50 °C to drive the reaction to completion.

  • Filter the mixture through a pad of Celite under N₂ to remove the catalyst. Wash the cake with methanol (300 mL).

  • Concentrate the filtrate. Dissolve the resulting oil in ethanol (300 mL) and add 4M HCl in dioxane (300 mL) to precipitate the product as the hydrochloride salt. Filter and dry.

Process Optimization & Quantitative Data

The table below summarizes the optimization metrics achieved during the scale-up campaign, demonstrating the robustness of the self-validating IPCs in maintaining high yields and purities across different batch sizes.

ParameterBatch 1 (Pilot)Batch 2 (Intermediate)Batch 3 (Commercial Demo)
Input Scale (Nitroalkene) 10 g100 g1.0 kg
Step 1 Yield (%) 88.0%91.5%92.1%
Step 2 Yield (%) 76.4%82.0%85.3%
Step 3 Yield (%) 81.2%84.5%88.0%
Overall Telescoped Yield 54.6%63.3%69.1%
Final Purity (HPLC Area %) 98.2%99.1%99.8%
Process E-Factor 453226

Note: The significant reduction in the E-Factor at the 1.0 kg scale is attributed to solvent recycling in Step 2 and the elimination of intermediate chromatographic purification.

Sources

Application Note: Strategic Utilization of the 4-(Pyridin-4-yl)pyrrolidin-3-amine Scaffold in Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 4-(pyridin-4-yl)pyrrolidin-3-amine motif has emerged as a highly versatile, privileged scaffold in modern medicinal chemistry. By integrating a basic primary amine, a conformationally restricted pyrrolidine core, and a heteroaromatic pyridine ring, this building block offers precise spatial vectors for targeting complex protein active sites. This application note details the structural rationale, synthetic protocols, and biochemical validation workflows for deploying this scaffold in the development of kinase inhibitors and epigenetic modulators.

Structural Rationale & Pharmacophore Modeling

Expertise & Causality in Design: The selection of the 4-(pyridin-4-yl)pyrrolidin-3-amine scaffold is driven by strict geometric and electrostatic requirements within target binding pockets. In kinase drug discovery, the pyridine-4-yl moiety serves as an optimal hydrogen-bond acceptor, anchoring the molecule to the backbone NH of the kinase hinge region (e.g., Met or Cys residues). Simultaneously, the pyrrolidine ring directs the C3-amine toward the solvent channel or the catalytic aspartate of the DFG motif.

Stereochemistry is paramount to this scaffold's success. The (3S, 4R)-trans configuration often provides the optimal dihedral angle to prevent steric clash while maximizing electrostatic interactions. For instance, in Lysine Specific Demethylase 1 (LSD1) inhibitors, the positively charged S-pyrrolidin-3-amine moiety establishes a critical salt bridge with Asp555, significantly enhancing potency over linear amine analogs ()[1].

Pharmacophore Scaffold 4-(Pyridin-4-yl) pyrrolidin-3-amine Pyridine Pyridine-4-yl Moiety Scaffold->Pyridine comprises Amine Primary Amine (C3) Scaffold->Amine comprises Pyrrolidine Pyrrolidine Core Scaffold->Pyrrolidine comprises Hinge Kinase Hinge Region (Backbone NH) Pyridine->Hinge H-Bond Acceptor Aspartate Catalytic Aspartate (Salt Bridge) Amine->Aspartate Electrostatic / H-Bond Vector Solvent Channel Vector Pyrrolidine->Vector Conformational Rigidity

Caption: Pharmacophore model of 4-(pyridin-4-yl)pyrrolidin-3-amine in a target active site.

Key Applications in Medicinal Chemistry

Kinase Inhibition (DYRK1A/B)

Dual-specificity tyrosine phosphorylation-regulated kinases (DYRK1A/B) are heavily implicated in Alzheimer's disease and various oncological pathways. Recent patent literature detailing quinoline and 7-azaindole derivatives highlights the incorporation of pyrrolidin-3-amine and pyridin-4-yl fragments to achieve high-affinity binding and selectivity ()[2]. The rigid pyrrolidine framework restricts the conformational entropy of the ligand, leading to favorable binding thermodynamics and improved Ligand Efficiency (LE).

Epigenetic Modulation (LSD1)

LSD1 functions as a vital epigenetic eraser involved in cellular differentiation and proliferation. Recent optimizations of 1H-pyrrolo[2,3-c]pyridin derivatives demonstrated that replacing bulky piperazine rings with a compact pyrrolidin-3-amine moiety yielded sub-100 nM IC50 values. The spatial orientation of the primary amine is perfectly suited to interact with the FAD-dependent catalytic pocket ()[1].

Oncology Therapeutics

Pyrrolo[2,3-b]pyridine compounds utilizing these saturated heterocyclic amines have been patented for broad-spectrum cancer treatments. The primary amine enhances aqueous solubility and modulates the pharmacokinetic (PK) profile, specifically improving oral bioavailability and metabolic stability ()[3].

Experimental Protocols

Scaffold Functionalization via Nucleophilic Aromatic Substitution (SNAr)

Objective: Couple the secondary amine of the pyrrolidine core to an aryl/heteroaryl electrophile. Causality: N-Methyl-2-pyrrolidone (NMP) is utilized over DMF due to its higher boiling point and superior solvation of polar transition states. N,N-Diisopropylethylamine (DIPEA) is selected as a sterically hindered, non-nucleophilic base to neutralize the generated HCl without competing with the pyrrolidine for the electrophile.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 20 mL scintillation vial, dissolve the heteroaryl chloride (1.0 eq, 0.5 mmol) in anhydrous NMP (3.0 mL).

  • Amine Addition: Add 4-(pyridin-4-yl)pyrrolidin-3-amine dihydrochloride (1.1 eq, 0.55 mmol) followed by DIPEA (4.0 eq, 2.0 mmol).

    • Self-Validation Step: The 4.0 eq excess of base ensures complete liberation of the free amine from its dihydrochloride salt, preventing stalled reactions.

  • Reaction: Seal the vial and heat to 110°C in an aluminum heating block for 12 hours.

  • Monitoring: Monitor reaction completion via LC-MS. Confirm the disappearance of the heteroaryl chloride and the emergence of the product mass [M+H]+.

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), and wash with 5% aqueous LiCl (3 x 10 mL).

    • Causality: 5% LiCl is drastically more effective than brine at partitioning NMP into the aqueous layer, preventing solvent carryover during purification.

  • Purification: Dry the organic layer over Na2SO4, concentrate, and purify via reverse-phase preparative HPLC (Water/MeCN with 0.1% TFA).

Biochemical Target Validation (TR-FRET Assay)

Objective: Quantify the IC50 of the synthesized inhibitors against target kinases (e.g., DYRK1A). Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard fluorescence polarization to eliminate autofluorescence interference commonly caused by pyridine and quinoline moieties. The delay time allows short-lived background fluorescence to decay before signal acquisition.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).

  • Compound Dilution: Dispense 100 nL of compounds using an acoustic liquid handler (e.g., Echo 550) in a 10-point, 3-fold serial dilution (in 100% DMSO) into a 384-well low-volume ProxiPlate.

  • Enzyme Addition: Add 5 µL of DYRK1A enzyme (final concentration 0.5 nM) to all wells except the negative control (add buffer instead). Incubate for 15 minutes at RT to allow pre-binding.

  • Substrate Addition: Initiate the reaction by adding 5 µL of a mixture containing ATP (at Km, ~10 µM) and ULight-labeled peptide substrate (50 nM).

  • Incubation & Stop: Incubate for 60 minutes at RT. Stop the reaction by adding 10 µL of EDTA (10 mM final) containing Eu-anti-phospho antibody (2 nM final).

  • Detection: Read the plate on an EnVision multimode reader after a 60-minute equilibration. Calculate the 665 nm / 615 nm emission ratio.

  • Self-Validation Step: Calculate the Z'-factor for the plate using positive and negative controls. A Z' > 0.6 confirms assay robustness and validates the integrity of the IC50 curve fit.

Workflow Step1 1. Scaffold Functionalization (SNAr / Buchwald-Hartwig) Step2 2. Stereochemical Resolution (Chiral SFC) Step1->Step2 Step3 3. Primary Biochemical Assay (TR-FRET / FP) Step2->Step3 Step4 4. Orthogonal Validation (SPR / ITC) Step3->Step4 Step5 5. Cellular Target Engagement (NanoBRET) Step4->Step5

Caption: Stepwise workflow from scaffold synthesis to orthogonal cellular validation.

Data Presentation

The following table summarizes representative Structure-Activity Relationship (SAR) data highlighting the impact of the pyrrolidin-3-amine stereochemistry on target potency. Note the distinct advantage of the S-enantiomer in LSD1 inhibition[1].

Table 1: Representative SAR of Pyrrolidin-3-amine Derivatives

Compound IDScaffold ConfigurationPrimary TargetIC50 (nM)LogD (pH 7.4)Ligand Efficiency (LE)
Cmpd-12d (3S)-pyrrolidin-3-amineLSD154.71.80.45
Cmpd-12e (3R)-pyrrolidin-3-amineLSD1169.91.80.41
Quin-A 4-(pyridin-4-yl)pyrrolidin-3-amineDYRK1A12.42.10.38
Quin-B 4-(pyridin-3-yl)pyrrolidin-3-amineDYRK1A145.02.20.31

References

  • Derivatives of quinoline as inhibitors of DYRK1A and/or DYRK1B kinases Source: Justia Patents (Patent #10,577,365) URL:[Link]

  • Optimization and Biological Evaluation of Novel 1H-Pyrrolo[2,3-c]pyridin Derivatives as Potent and Reversible Lysine Specific Demethylase 1 Inhibitors for the Treatment of Acute Myelogenous Leukemia Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • US11447505B1 - Pyrrolo[2,3-b]pyridine compounds and their use in the treatment of cancer Source: Google Patents URL

Sources

Troubleshooting & Optimization

Improving reaction yield in 4-(Pyridin-4-yl)pyrrolidin-3-amine synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 4-(Pyridin-4-yl)pyrrolidin-3-amine . This portal is designed for drug development professionals and synthetic chemists looking to troubleshoot, optimize, and scale the production of this critical pharmacophore.

Rather than relying on outdated, multi-step Curtius rearrangement routes, this guide focuses on the highly efficient [3+2] cycloaddition of azomethine ylides with nitroalkenes, followed by a one-pot transfer hydrogenation. This approach maximizes atom economy, controls stereochemistry, and significantly improves overall yield.

Synthetic Workflow Overview

The optimal route utilizes (E)-4-(2-nitrovinyl)pyridine as a dipolarophile. The nitro group serves a dual purpose: it strongly activates the alkene for the cycloaddition and acts as a masked primary amine for the final product .

Workflow A (E)-4-(2-nitrovinyl)pyridine + Ylide Precursor B [3+2] Cycloaddition (TFA, DCM) A->B C 1-Benzyl-3-nitro-4- (pyridin-4-yl)pyrrolidine B->C Yield: 75-85% D Reduction & Debenzylation C->D E 4-(Pyridin-4-yl) pyrrolidin-3-amine D->E Yield: >90%

Synthetic workflow for 4-(Pyridin-4-yl)pyrrolidin-3-amine.

Diagnostic FAQs & Mechanistic Troubleshooting

Q: My [3+2] cycloaddition yield is plateauing at 30-40% when using N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine. How can I drive this to completion? A: This is a classic stoichiometric mismatch caused by the substrate's basicity. In standard protocols, a catalytic amount of trifluoroacetic acid (TFA) is used to cleave the silyl and methoxy groups, generating the unstabilized azomethine ylide . However, the pyridine ring on your dipolarophile (pKa ~5.2) acts as a Brønsted base, instantly sequestering the catalytic proton. Solution: You must use 1.1 to 1.2 equivalents of TFA . The first equivalent protonates the pyridine ring, and the remaining 0.1–0.2 equivalents act as the true catalyst for ylide generation.

Q: During the nitro reduction step, I observe a complex mixture, including partial reduction of the pyridine ring. What is going wrong? A: Pyridine rings are highly susceptible to over-reduction (forming piperidines) when exposed to high-pressure H2​ gas with highly active catalysts like PtO2​ . Additionally, the basic primary amine product can poison traditional Pd/C catalysts under standard atmospheric H2​ , leading to incomplete debenzylation. Solution: Switch from H2​ gas to transfer hydrogenation using ammonium formate . This provides a mild, controlled hydrogen source that selectively reduces the aliphatic nitro group and cleaves the benzyl protecting group without saturating the pyridine ring .

Troubleshooting Start Issue: Low Yield in [3+2] Cycloaddition Check1 Is TFA sufficient for ylide generation? Start->Check1 Sol1 Increase TFA to 1.2 eq (Pyridine buffers acid) Check1->Sol1 No Check2 Is the dipolarophile degraded? Check1->Check2 Yes Success Optimal Yield (>80%) Sol1->Success Sol2 Purify (E)-4-(2-nitrovinyl)pyridine Store at -20°C Check2->Sol2 Yes Check2->Success No Sol2->Success

Troubleshooting logic for low yields in the [3+2] cycloaddition step.

Quantitative Data Center: Reduction Condition Optimization

To validate the shift to transfer hydrogenation, review the comparative data below. The goal is a one-pot reduction of the nitro group and cleavage of the N-benzyl group without degrading the pyridine moiety.

ConditionCatalystHydrogen SourceYield (%)Purity (LC-MS)Mechanistic Observation
A 10% Pd/C H2​ gas (50 psi)45%70%Significant pyridine over-reduction observed.
B PtO2​ H2​ gas (1 atm)20%50%Severe catalyst poisoning by amine products.
C Zn dust / NH4​Cl None (Metal reduction)85%92%Nitro reduced successfully, but benzyl group remains intact.
D (Optimal) 10% Pd/C NH4​HCO2​ (Reflux)91% >98% Clean, selective one-pot reduction and debenzylation.

Self-Validating Experimental Protocols

Protocol A: Synthesis of 1-Benzyl-3-nitro-4-(pyridin-4-yl)pyrrolidine

This protocol utilizes a stoichiometric adjustment to account for substrate basicity.

  • Preparation: In an oven-dried round-bottom flask under an argon atmosphere, dissolve (E)-4-(2-nitrovinyl)pyridine (1.0 eq, 10.0 mmol) in anhydrous Dichloromethane (DCM, 0.2 M).

  • Reagent Addition: Add N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (1.2 eq, 12.0 mmol) to the stirring solution. Cool the reaction mixture to 0 °C using an ice bath.

  • Acid Catalysis: Dropwise, add Trifluoroacetic acid (TFA) (1.2 eq, 12.0 mmol). Mechanistic Note: Do not use catalytic TFA. 1.0 eq is consumed by the pyridine ring; the remaining 0.2 eq generates the ylide.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • In-Process Control (IPC): Monitor via LC-MS. The reaction is complete when the dipolarophile peak disappears and the product mass ( [M+H]+=284.1 ) is dominant.

  • Workup: Quench with saturated aqueous NaHCO3​ . Extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo. Purify via flash chromatography (Silica, EtOAc/Hexanes) to yield the product as a pale yellow oil (Yield: 75-85%).

Protocol B: One-Pot Nitro Reduction and Debenzylation

This transfer hydrogenation protocol prevents pyridine reduction while ensuring complete deprotection.

  • Preparation: Dissolve 1-Benzyl-3-nitro-4-(pyridin-4-yl)pyrrolidine (1.0 eq, 5.0 mmol) in anhydrous Methanol (0.1 M) in a flask equipped with a reflux condenser.

  • Catalyst Addition: Carefully add 10% Pd/C (0.2 eq by weight). Safety Note: Pd/C is highly pyrophoric when dry; add it to the solvent under a blanket of argon.

  • Hydrogen Source: Add Ammonium formate ( NH4​HCO2​ ) (10.0 eq, 50.0 mmol) in a single portion.

  • Reaction: Heat the mixture to 60 °C (reflux) and stir for 4 hours.

  • In-Process Control (IPC): Monitor by TLC (DCM:MeOH: NH4​OH 90:9:1). Stain with Ninhydrin and heat; the final product will appear as a distinct dark purple spot, indicating a primary free amine.

  • Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the filter cake thoroughly with hot Methanol.

  • Isolation: Concentrate the filtrate in vacuo. Redissolve the residue in a minimal amount of 1M HCl, wash with diethyl ether to remove organic impurities, then basify the aqueous layer to pH 12 with 2M NaOH. Extract with 10% Isopropanol in Chloroform (5x). Dry and concentrate to yield 4-(Pyridin-4-yl)pyrrolidin-3-amine as a solid (Yield: >90%).

References

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • General Asymmetric Synthesis of Densely Functionalized Pyrrolidines via Endo-Selective [3+2] Cycloaddition of β-Quaternary-Substituted Nitroalkenes and Azomethine Ylides Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • 4-Aryl Pyrrolidines as a Novel Class of Orally Efficacious Antimalarial Agents. Part 2: 2-Aryl-N-(4-arylpyrrolidin-3-yl)acetamides Source: ACS Medicinal Chemistry Letters (ACS Publications) URL:[Link]

Overcoming steric hindrance in 4-(Pyridin-4-yl)pyrrolidin-3-amine reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-(Pyridin-4-yl)pyrrolidin-3-amine derivatives. This portal is designed for researchers and drug development professionals facing synthetic bottlenecks with this highly specific, sterically demanding scaffold.

Due to the 3,4-disubstitution pattern on the pyrrolidine ring, the spatial proximity of the bulky C4-pyridyl group severely restricts the trajectory of incoming electrophiles toward the C3-primary amine. This steric shielding—particularly pronounced in the cis-configuration—frequently leads to stalled amidation, failed cross-coupling, and poor chemoselectivity.

Below, you will find our field-proven troubleshooting guides, self-validating protocols, and mechanistic insights to overcome these barriers.

Visualizing the Structural Challenge & Solution Logic

LogicalRelationship Substrate 4-(Pyridin-4-yl) pyrrolidin-3-amine Steric Steric Clash (C4-Pyridine & C3-NH2) Substrate->Steric Amide Amidation Failure (Standard Reagents) Steric->Amide Cross Cross-Coupling Failure (Standard Pd Catalysts) Steric->Cross SolAmide Use COMU/HATU (Anchimeric Assistance) Amide->SolAmide Solution SolCross Use Pd-BrettPhos (Favors Primary Amines) Cross->SolCross Solution

Logical workflow for overcoming steric hindrance in 4-(Pyridin-4-yl)pyrrolidin-3-amine reactions.

Module 1: Amidation of the Sterically Hindered C3-Primary Amine

Q: My amidation yields are <10% using EDC/HOBt, and LC-MS shows a mass corresponding to a guanidinium byproduct. What happened? A: You are observing the direct reaction of your coupling reagent with the C3-amine. The C4-pyridine physically obstructs the approach of the activated carboxylic acid (the O-acylisourea intermediate). Because the desired reaction is sterically blocked, the unreacted uronium/aminium coupling reagent acts as an electrophile, reacting with your amine to form an unreactive guanidinium byproduct[1].

Q: How do I overcome this steric barrier? A: Transition to third-generation uronium salts with superior leaving groups, specifically HATU or COMU .

  • HATU utilizes an HOAt (1-hydroxy-7-azabenzotriazole) leaving group. The nitrogen at the 7-position of the benzotriazole ring provides anchimeric (neighboring group) assistance, creating a highly reactive active ester that effectively bypasses the steric barrier.

  • COMU utilizes an Oxyma leaving group and a morpholino backbone. It offers enhanced solubility, rapid reaction kinetics, and a safer, less explosive profile compared to benzotriazole-based reagents[2].

Protocol 1: Self-Validating COMU-Mediated Amidation

This protocol separates activation from coupling to prevent guanidinylation.

  • Pre-activation: Dissolve the carboxylic acid (1.0 eq) and COMU (1.1 eq) in anhydrous DMF (0.2 M). Add DIPEA (2.0 eq) and stir at room temperature for 5–10 minutes.

    • Causality: COMU rapidly forms the Oxyma active ester. Strict pre-activation ensures no unreacted COMU remains to poison the hindered amine[2].

  • Validation Check (Critical): Sample 1 µL of the mixture into LC-MS. Do not proceed until the disappearance of the carboxylic acid mass and the formation of the Oxyma-ester intermediate are confirmed.

  • Coupling: Add 4-(pyridin-4-yl)pyrrolidin-3-amine (1.0 eq) dropwise. Stir at room temperature. The morpholino backbone of COMU maintains high solubility even as the hindered transition state forms[2].

  • Workup: Quench with water. The byproducts of COMU are highly water-soluble, allowing for a streamlined aqueous extraction without the need for complex chromatography[2].

Workflow Step1 1. Pre-activation Carboxylic Acid + COMU + DIPEA QC1 LC-MS Check: Confirm Oxyma Active Ester Step1->QC1 Step2 2. Amine Addition Add 4-(Pyridin-4-yl)pyrrolidin-3-amine QC1->Step2 If Ester Formed QC2 Monitor Conversion Avoid Guanidinylation Step2->QC2 Step3 3. Aqueous Workup Wash water-soluble byproducts QC2->Step3 If Complete

Self-validating experimental workflow for COMU-mediated amidation of hindered amines.

Module 2: Buchwald-Hartwig C-N Cross-Coupling

Q: I am attempting a Buchwald-Hartwig coupling on the C3-amine, but the reaction stalls at 0% conversion with standard Pd(PPh3)4. Why? A: Standard phosphine ligands fail because they cannot facilitate the reductive elimination step when coordinated to a bulky, electron-rich amine. Furthermore, the C4-pyridyl nitrogen acts as a competing ligand, leading to catalyst poisoning.

Q: Which Palladium/Ligand system should I use? A: The choice of ligand depends entirely on which nitrogen you are targeting:

  • Targeting the C3-Primary Amine: Use BrettPhos . Density Functional Theory (DFT) studies reveal that the massive steric profile of BrettPhos forces the bulky primary amine into a geometry that drastically lowers the activation energy for reductive elimination. In the Pd-BrettPhos system, the rate-limiting step shifts to oxidative addition, making it exceptionally efficient for hindered primary amines[3].

  • Targeting the Pyrrolidine Secondary Amine: Use RuPhos . RuPhos has a slightly smaller steric profile that perfectly accommodates cyclic secondary amines, lowering the energy barrier for reductive elimination in these specific substrates[3].

Protocol 2: Pd-BrettPhos Catalyzed C-N Cross-Coupling (C3-Amine Target)
  • Catalyst Assembly: In an argon-purged glovebox, combine Pd(OAc)2 (5 mol%) and BrettPhos (10 mol%) in anhydrous toluene.

    • Causality: Pre-mixing allows the formation of the active L1Pd(0) species. Toluene is preferred as non-polar solvents suppress the competitive coordination of the C4-pyridine.

  • Base Addition: Add NaOtBu (1.5 eq).

    • Causality: A strong, bulky, non-nucleophilic base deprotonates the amine without coordinating to the palladium center.

  • Substrate Addition: Add the aryl halide (1.0 eq) and 4-(pyridin-4-yl)pyrrolidin-3-amine (1.2 eq).

  • Thermal Activation: Seal the vessel and heat to 100°C for 16 hours.

  • Validation Check: Monitor via LC-MS at the 4-hour mark. If the reaction stalls at ~50% conversion, catalyst poisoning by the C4-pyridine is occurring. Troubleshooting: Cool the reaction, add an additional 2 mol% of the Pd/BrettPhos complex, and resume heating.

Reagent Selection Matrix

Summarized below are the quantitative and mechanistic parameters for selecting the correct reagent system based on your specific target site on the 4-(Pyridin-4-yl)pyrrolidin-3-amine scaffold.

Target SiteReaction TypeRecommended Reagent/CatalystCausality / Mechanism of Action
C3-Primary Amine AmidationCOMUMorpholino backbone enhances solubility; Oxyma leaving group provides rapid kinetics[2].
C3-Primary Amine AmidationHATUHOAt leaving group provides anchimeric assistance via its pyridine nitrogen; overcomes C4-pyridine steric clash[1].
Pyrrolidine N (Sec) AmidationPyAOP / HATUPhosphonium/aminium salts prevent racemization and drive the reaction of bulky secondary amines[1].
C3-Primary Amine Buchwald-HartwigPd / BrettPhosModulates electronic structure to lower activation energy; rate-limiting step is oxidative addition[3].
Pyrrolidine N (Sec) Buchwald-HartwigPd / RuPhosHigh catalytic activity for secondary amines; lowers the energy barrier for reductive elimination[3].

References

  • Tian, J., et al. "Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald-Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure." ACS Omega, 2020. PubMed Central. Available at: [Link]

Sources

Purification techniques for 4-(Pyridin-4-yl)pyrrolidin-3-amine enantiomers

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chiral purification of 4-(Pyridin-4-yl)pyrrolidin-3-amine . As a Senior Application Scientist, I frequently see researchers struggle with this specific scaffold. The molecule possesses two chiral centers (yielding cis and trans diastereomeric pairs) and a highly polar, tri-basic nature: a pyridine ring (pKa ~5.2), a primary amine at C3 (pKa ~9.5), and a secondary pyrrolidine amine (pKa ~10.5).

This unique physicochemical profile leads to severe peak tailing in chromatography and complex poly-salt formation during crystallization. This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to help you achieve >99% enantiomeric excess (ee).

Diagnostic Workflow: Selecting Your Purification Strategy

Before diving into protocols, use the decision matrix below to select the optimal purification route based on your target scale.

Workflow A Racemic 4-(Pyridin-4-yl) pyrrolidin-3-amine B Step 1: Selective N-Protection (Boc-anhydride on Pyrrolidine) A->B C Target Purification Scale? B->C D Analytical / Small Prep (< 1g) C->D Small Scale E Large Scale Preparative (> 1g) C->E Large Scale F Chiral SFC / HPLC (CSP Screening) D->F G Diastereomeric Salt Resolution E->G H Enzymatic Kinetic Resolution E->H I Step 2: Deprotection & Enantiomer Recovery F->I G->I H->I

Workflow for selecting the optimal chiral purification strategy for 4-(Pyridin-4-yl)pyrrolidin-3-amine.

Module 1: Chiral Chromatography (SFC & HPLC)

The Causality of Tailing: Primary amines interact strongly with residual silanols on Chiral Stationary Phases (CSPs) via hydrogen bonding and ion-exchange interactions. This causes severe peak tailing. Supercritical Fluid Chromatography (SFC) is vastly superior to HPLC for this molecule because supercritical CO₂ combined with methanol and specific additives creates a dynamic ion-pairing environment that masks silanols while preserving chiral recognition[1].

Quantitative Comparison: SFC vs. HPLC for Primary Amines
ParameterSupercritical Fluid Chromatography (SFC)High-Performance Liquid Chromatography (HPLC)
Mobile Phase CO₂ + Methanol (Polar Modifier)n-Hexane + Ethanol/Isopropanol
Additives Needed 0.2% TFA + 0.3% TEA0.1% DEA or TEA
Typical Run Time 3 - 8 minutes15 - 30 minutes
Peak Symmetry Excellent (Sharp peaks)Moderate to Poor (Severe tailing common)
Resolution (Rs) High (Baseline separation frequent)Variable (Requires extensive tuning)
Step-by-Step Protocol: SFC Method Development

Self-Validation Check: Always inject a known racemic standard first to confirm baseline resolution (Rs > 1.5) before injecting your purified sample.

  • Column Selection: Install a cyclofructan-based column (e.g., Larihc CF6-P) or a derivatized polysaccharide column[1].

  • Mobile Phase Preparation: Use supercritical CO₂. Prepare a co-solvent of Methanol containing 0.3% (v/v) Triethylamine (TEA) and 0.2% (v/v) Trifluoroacetic Acid (TFA)[2].

  • System Equilibration: Set backpressure to 150 bar and column oven to 40 °C. Pump 20% co-solvent until the UV baseline stabilizes.

  • Screening: Run a gradient from 5% to 40% co-solvent at 3.0 mL/min.

  • Optimization: Identify the elution point, then switch to an isocratic hold at that specific co-solvent percentage to maximize enantiomeric resolution.

Troubleshooting FAQs

Q: Why is my SFC peak tailing despite using an amine modifier like DEA? A: For highly basic primary amines, a single basic modifier is often insufficient. Using ammonium hydroxide can actually destroy enantioselectivity on certain columns[2]. Switch to a dual-additive system (0.3% TEA + 0.2% TFA). This forms a volatile salt that acts as a superior ion-pairing agent, sharpening the peak without disrupting the chiral selector[2].

Module 2: Diastereomeric Salt Resolution

The Causality of Protection: If you add a chiral resolving acid (like tartaric acid) directly to the unprotected molecule, the acid will protonate both the secondary pyrrolidine nitrogen and the primary amine. This creates a chaotic mixture of mono-, di-, and tri-salts that refuse to crystallize. By reacting the racemate with Boc-anhydride, you selectively protect the secondary pyrrolidine amine (converting it to a non-basic carbamate). This leaves the primary amine as the only basic site, ensuring clean 1:1 diastereomeric salt formation[3].

Step-by-Step Protocol: Fractional Crystallization
  • Substrate Preparation: Dissolve 1.0 eq of racemic N-Boc-4-(pyridin-4-yl)pyrrolidin-3-amine in a 1:1 mixture of Methanol/Ethyl Acetate[3].

  • Salt Formation: Add a solution of 0.5 eq of a chiral resolving agent (e.g., (+)-tartaric acid) dissolved in the same solvent[3].

  • Crystallization: Heat the mixture gently to 60 °C to ensure complete dissolution. Allow the solution to cool slowly (approx. 5 °C/hour) to room temperature to induce crystallization of the less soluble diastereomeric salt[3].

  • Isolation: Filter the crystals and wash with cold solvent.

  • Liberation: Suspend the salt in water, adjust to pH 10 using 1M NaOH to neutralize the chiral acid, and extract the enantiomerically enriched free diamine with dichloromethane[4].

Troubleshooting FAQs

Q: My mixture forms a sticky oil at the bottom of the flask instead of crystals ("oiling out"). What went wrong? A: Oiling out (liquid-liquid phase separation) occurs when the solution becomes highly supersaturated before nucleation can occur. First, verify that your pyrrolidine nitrogen is fully Boc-protected via LC-MS[3]. If protection is confirmed, your solvent system is likely too poor. Add a solubilizer (like ethanol) to flatten the solubility curve, heat until homogeneous, and cool much slower. Seeding the solution with a pure crystal of the desired salt will force solid-state nucleation.

Module 3: Enzymatic Kinetic Resolution

The Causality of Enzymatic Selectivity: Lipases are highly effective at differentiating enantiomers of primary amines via selective acylation. However, lipases can be inhibited by secondary amines. N-Boc protection of the pyrrolidine ring is mandatory; it prevents off-target background reactions and ensures the enzyme exclusively targets the chiral center at the primary amine, maximizing enantiomeric excess[5].

Step-by-Step Protocol: CAL-B Acylation
  • Reaction Setup: Dissolve racemic N-Boc-4-(pyridin-4-yl)pyrrolidin-3-amine in an anhydrous organic solvent (e.g., toluene or methyl tert-butyl ether)[4].

  • Acyl Donor Addition: Add 2.0 eq of an acyl donor (e.g., ethyl acetate or vinyl acetate)[4].

  • Enzyme Addition: Add immobilized Candida antarctica lipase B (CAL-B, Novozym 435)[4].

  • Incubation: Shake the mixture at 30–50 °C. Monitor the reaction progress via chiral HPLC[4].

  • Termination & Separation: Stop the reaction exactly at ~50% conversion by filtering off the immobilized enzyme[3]. Separate the highly polar unreacted amine enantiomer from the less polar acylated enantiomer using standard silica gel chromatography.

Troubleshooting FAQs

Q: My enzymatic resolution stalled at 20% conversion. How do I push it to 50%? A: Stalling in lipase-catalyzed amine acylation is usually caused by the accumulation of alcohol byproducts (if using ester acyl donors) which reverse the equilibrium, or by trace moisture deactivating the enzyme. Switch your acyl donor to vinyl acetate. The byproduct of vinyl acetate is acetaldehyde, which tautomerizes and evaporates, rendering the acylation strictly irreversible and driving the reaction to the theoretical 50% maximum[5].

References

  • Application Notes and Protocols for Chiral Resolution of Pyrrolidine-3,4-diamine Enantiomers BenchChem
  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC LCGC Intern
  • Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines Organic & Biomolecular Chemistry, RSC Publishing (Berry, S. S., & Jones, S., 2021)

Sources

Troubleshooting low solubility of 4-(Pyridin-4-yl)pyrrolidin-3-amine in aqueous media

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for molecular troubleshooting and formulation. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical challenges associated with solubilizing 4-(Pyridin-4-yl)pyrrolidin-3-amine in aqueous media.

This guide bypasses generic advice to provide you with mechanistic root-cause analyses, self-validating experimental protocols, and field-proven strategies tailored for researchers and drug development professionals.

Part 1: Mechanistic Root Cause Analysis

Why is 4-(Pyridin-4-yl)pyrrolidin-3-amine difficult to dissolve in water? To troubleshoot solubility, we must first understand the molecular topology and ionization behavior of the compound. This molecule contains three distinct basic nitrogen centers:

  • The Pyrrolidine Nitrogen (Secondary Amine): Highly basic, with a typical pKa around 10.5–11.3[1].

  • The Primary Amine (-NH2): Also highly basic, with a pKa typically around 9.0–10.0.

  • The Pyridine Nitrogen: Weakly basic, with a pKa around 5.2.

The Causality of Precipitation: If you are working with the free base form of this compound, its unprotonated state exhibits a highly stable, tightly packed crystal lattice driven by intermolecular hydrogen bonding between the primary amine and the pyridine lone pairs. When introduced to neutral aqueous media (pH 7.4), the pyridine ring remains largely unprotonated and highly lipophilic. The interfacial tension between the hydrophobic solute and water molecules causes the compound to aggregate and precipitate rather than form a homogenous molecular dispersion[2].

To achieve aqueous solubility, we must disrupt this crystal lattice by either introducing charge (ionization/salt formation)[3], reducing solvent polarity (co-solvency)[2], or sterically shielding the hydrophobic domains (complexation)[4].

Part 2: Decision Matrix & Workflow Visualization

Before selecting a protocol, evaluate your downstream assay requirements. Use the following decision tree to determine the optimal solubilization strategy.

SolubilityWorkflow Start 4-(Pyridin-4-yl)pyrrolidin-3-amine (Free Base) Q1 Is the downstream assay sensitive to low pH? Start->Q1 Salt Protocol A: Salt Formation / Acidification (e.g., HCl, Acetic Acid) Q1->Salt No (pH < 6 allowed) Q2 Are organic co-solvents (e.g., DMSO) tolerated? Q1->Q2 Yes (Requires pH ~7.4) Success Aqueous Solubilization Achieved Salt->Success Cosolvent Protocol B: Co-solvent System (DMSO Stock → Buffer) Q2->Cosolvent Yes (< 1% final vol) CD Protocol C: Cyclodextrin Complexation (HP-β-CD) Q2->CD No (In vivo / Sensitive cells) Cosolvent->Success CD->Success

Figure 1: Decision workflow for solubilizing polybasic pyridine-pyrrolidine derivatives.

Part 3: Standard Operating Procedures (SOPs)

Protocol A: In-Situ Salt Formation (Acidification)

Mechanism: Converting the free base into an organic or inorganic salt drastically lowers the crystal lattice energy and increases ion-dipole interactions with water[5]. Organic acid salts (like acetates) often yield higher aqueous solubility for basic amines than inorganic salts (like chlorides) due to favorable solvation energies[4].

Step-by-Step Methodology:

  • Weighing: Weigh the desired mass of 4-(Pyridin-4-yl)pyrrolidin-3-amine free base into a sterile glass vial.

  • Acid Addition: Add 1.0 equivalent of 0.1 M Acetic Acid (or 0.1 M HCl) directly to the powder. Self-Validation Check: The powder should immediately begin to wet and form a slurry.

  • Agitation: Vortex the mixture for 60 seconds. The localized drop in pH protonates the pyridine nitrogen, breaking intermolecular H-bonds.

  • Dilution: Slowly add your target aqueous buffer (e.g., sterile water or saline) while continuously vortexing until the desired final concentration is reached.

  • pH Adjustment (Critical): If your assay requires physiological pH, slowly back-titrate with 0.1 M NaOH dropwise. Warning: If the pH exceeds 6.5, the pyridine ring will deprotonate, and the compound may crash out. If this occurs, switch to Protocol B or C.

Protocol B: Co-Solvency (Solvent Blending)

Mechanism: Co-solvents reduce the interfacial tension between the aqueous phase and the hydrophobic solute[2]. By dissolving the compound in a low-polarity, water-miscible solvent first, we bypass the initial energy barrier of crystal lattice disruption.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the free base in 100% anhydrous DMSO to create a highly concentrated master stock (e.g., 50 mM or 100 mM).

  • Sonication: Sonicate the stock in a water bath at 37°C for 5 minutes to ensure complete molecular dispersion. Self-Validation Check: The solution must be optically clear with no micro-particulates.

  • Aqueous Dilution (The "Anti-Solvent Shock" Method): Do not add the buffer to the DMSO. Instead, place your aqueous buffer on a magnetic stirrer. While stirring vigorously, inject the DMSO stock dropwise directly into the vortex of the buffer.

  • Equilibration: Allow the solution to stir for 10 minutes. The final DMSO concentration should be kept below 1% (v/v) for in vitro cell assays to prevent solvent toxicity.

Protocol C: Cyclodextrin Inclusion Complexation

Mechanism: 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) possesses a hydrophobic cavity and a hydrophilic exterior[3]. It encapsulates the lipophilic pyridine/pyrrolidine core, forming a pseudo-amphiphilic complex that is highly water-soluble without altering the bulk pH.

Step-by-Step Methodology:

  • Excipient Preparation: Prepare a 10% to 20% (w/v) solution of HP-β-CD in pure water or PBS.

  • Addition: Add the 4-(Pyridin-4-yl)pyrrolidin-3-amine powder directly to the cyclodextrin solution.

  • Kneading/Agitation: Shake the suspension on an orbital shaker at 300 RPM at room temperature for 24–48 hours. Complexation is a thermodynamically driven equilibrium process and requires time.

  • Filtration: Filter the solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed, undissolved free base.

Part 4: Quantitative Strategy Comparison

Summarizing the expected outcomes of the protocols described above to help you balance concentration needs with biological compatibility.

Solubilization StrategyMechanism of ActionExpected Max SolubilityBiological CompatibilityPrimary Drawback
Free Base in H2O None (Baseline)< 0.1 mg/mLHigh (Inert)Practically insoluble at pH 7.4.
In-Situ Salt (HCl) Ionization / Lattice disruption10 - 50 mg/mLModerateLow pH (< 5.0) may cause cell death or protein denaturation.
Co-Solvency (DMSO) Interfacial tension reduction5 - 20 mg/mL*Low to ModerateDMSO > 1% is cytotoxic and alters membrane permeability.
Cyclodextrin (HP-β-CD) Steric shielding / Encapsulation5 - 15 mg/mLHighRequires 24h equilibration; expensive for large scale.

*Assumes a final aqueous dilution containing 1% DMSO.

Part 5: Frequently Asked Questions (FAQs)

Q: I made a 50 mM stock in DMSO, but when I diluted it into my cell culture media (DMEM + 10% FBS), the compound instantly turned cloudy. Why? A: You are experiencing "solvent shock" combined with a pH shift. Cell culture media is heavily buffered to pH 7.4. When your DMSO stock hits the media, the local polarity suddenly shifts (water acts as an anti-solvent for the free base), and the basic environment immediately deprotonates any transiently ionized molecules. Solution: Pre-warm your media to 37°C, ensure vigorous stirring during addition, or pre-dilute your DMSO stock 1:10 in an intermediate co-solvent (like PEG-400) before adding it to the media.

Q: Can I use heat to force the compound into solution? A: Yes, increasing the temperature increases the kinetic energy of the solvent molecules, which aids in disrupting the solute's crystal lattice. However, this is a temporary thermodynamic state. If you heat the aqueous buffer to 50°C to dissolve the compound, it will likely undergo nucleation and precipitate (crash out) once it cools back down to room temperature or 37°C. Heat should only be used in conjunction with co-solvents or cyclodextrins.

Q: Does the stereochemistry of the pyrrolidine ring affect solubility? A: Yes. If you are using a racemic mixture of 4-(Pyridin-4-yl)pyrrolidin-3-amine, it may have a different solubility profile than a pure enantiomer (e.g., the (3R,4S) isomer). Pure enantiomers often pack more efficiently into crystal lattices, resulting in higher melting points and lower aqueous solubility compared to racemic mixtures (a phenomenon related to the entropy of mixing).

Q: I need to administer this compound in vivo (IV injection in mice). Which formulation is safest? A: For intravenous administration, avoid high concentrations of DMSO or extreme pH. The safest and most authoritative approach is Protocol C (Cyclodextrin Complexation) [3]. Formulating the compound in 10-20% HP-β-CD in sterile saline provides a physiologically compatible pH (~7.4) and avoids the hemolytic risks associated with organic co-solvents.

Part 6: References

  • Enhancement of the Aqueous Solubility and Permeability of Poorly Water Soluble Drugs. Pharma Focus Asia. Available at:[Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical Chemistry and Analysis. Available at:[Link]

  • Techniques for solubility enhancement of poorly soluble drugs: An overview. ResearchGate. Available at: [Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link]

  • Pyrrolidine - Chemical and Physical Properties. Wikipedia. Available at: [Link]

Sources

Technical Support Center: Chiral HPLC Method Development for 4-(Pyridin-4-yl)pyrrolidin-3-amine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers and drug development professionals tasked with the chiral purity analysis of 4-(Pyridin-4-yl)pyrrolidin-3-amine .

Because this molecule possesses two chiral centers (yielding four distinct stereoisomers) and three highly basic nitrogen atoms (a pyridine ring, a secondary pyrrolidine amine, and a primary amine), it presents severe chromatographic challenges, including irreversible adsorption and extreme peak tailing. This guide provides the mechanistic causality behind these issues and self-validating protocols to resolve them.

Method Development Logic & Workflow

Before troubleshooting, it is critical to establish a robust baseline method. The workflow below outlines the logical progression for screening and optimizing a chiral separation for highly basic multi-amine compounds.

Workflow Start Target: 4-(Pyridin-4-yl)pyrrolidin-3-amine (4 Stereoisomers, 3 Basic Amines) Screening Screen Immobilized CSPs (e.g., Chiralpak IA, IC, IG) Start->Screening MP_Select Select Mobile Phase Mode (Normal Phase vs. Polar Organic) Screening->MP_Select Tailing Is Peak Tailing (Tf) > 1.5? MP_Select->Tailing Add_DEA Add 0.1% DEA or EDA to suppress silanol ionization Tailing->Add_DEA Yes Optimize Optimize Temp (15-25°C) & Flow Rate for Resolution Tailing->Optimize No Add_DEA->Optimize Validate Validate Separation (Rs > 1.5 for all 4 peaks) Optimize->Validate

Workflow for chiral HPLC method development of highly basic amine stereoisomers.

Frequently Asked Questions (FAQs)

Q1: Why does 4-(Pyridin-4-yl)pyrrolidin-3-amine exhibit severe peak tailing or irreversible retention on standard Chiral Stationary Phases (CSPs)? A1: The root cause is an acid-base chemical interaction. Standard HPLC stationary phases are built on a silica backbone. The residual silanol groups (Si-OH) on this silica are weakly acidic. At neutral or slightly acidic pH, these silanols dissociate into negatively charged sites (Si-O⁻). Simultaneously, the highly basic primary and secondary amines on your analyte (pKa ~9–11) become protonated and positively charged. This creates a strong electrostatic ion-exchange interaction—acting like "velcro" on the column—which causes infinite dilution of the analyte band and severe peak tailing[1].

Q2: Which CSPs offer the highest probability of success for this molecule? A2: You must prioritize immobilized polysaccharide-based CSPs (such as Chiralpak IA, IB, IC, or IG) over traditional coated phases[2]. Because resolving four stereoisomers of a polar amine often requires aggressive organic modifiers (like Methyl tert-butyl ether [MtBE] or Dichloromethane) and strong basic additives, coated phases risk dissolving the chiral selector. Immobilized phases are covalently bonded to the silica, granting universal solvent compatibility and structural resilience against basic additives[2][3].

Q3: What mobile phase additives are strictly required to elute this compound? A3: A basic additive is mandatory to outcompete the analyte for the active silanol sites. While 0.1% v/v Diethylamine (DEA) is the industry standard for basic compounds[4], molecules with multiple amine sites often overpower DEA. In these cases, switching to 0.1% Ethylenediamine (EDA) or Aminoethanol (AE) induces significantly better peak symmetry, as their multi-dentate nature masks silanols more effectively[3].

Quantitative Data: Mobile Phase & Additive Selection

To successfully elute all four stereoisomers with Gaussian peak shapes, select your mobile phase strategy based on the quantitative parameters outlined below.

LC ModePrimary Solvents (v/v)Recommended AdditiveMechanistic Rationale
Normal Phase (NP) Hexane / Isopropanol (80:20)0.1% DEA or 0.1% EDAStandard screening mode. EDA provides stronger silanol masking for multi-amine compounds than DEA[3][4].
Polar Organic Mode (POM) 100% Methanol or 100% Acetonitrile0.1% DEA + 0.1% TFAMaximizes solubility for highly polar amines. The acid/base combination creates a volatile salt buffer that modulates ionic interactions.
Extended Normal Phase MtBE / Ethanol (90:10)0.1% DEAOnly possible on immobilized CSPs. MtBE enhances eluting strength and alters steric recognition, often resolving overlapping diastereomers[2][3].

Troubleshooting Guide: Diagnosing Peak Tailing

Issue: Distinguishing between Chemical Tailing and Physical System Dead-Volume. When a peak tails, it is visually impossible to determine if the cause is chemical (silanol interactions) or physical (a failing guard column, dead volume in PEEK tubing, or a void in the column bed)[1][5]. To ensure trustworthiness in your troubleshooting, utilize a self-validating system to isolate the root cause.

Tailing Issue Severe Peak Tailing Observed Test Inject Neutral Marker (e.g., Toluene or Acetophenone) Issue->Test Decision Does Neutral Marker Tail? Test->Decision Physical Physical Issue: Check Tubing, Frit, or Guard Column Decision->Physical Yes Chemical Chemical Issue: Acid-Base Silanol Interaction Decision->Chemical No Fix_Chem Switch to EDA additive or use high-pH stable CSP Chemical->Fix_Chem

Self-validating logic tree for diagnosing physical vs. chemical peak tailing.

Step-by-Step Experimental Protocols

Protocol 1: Self-Validating Peak Tailing Diagnosis

This protocol internally controls for instrument failures versus stationary-phase interactions.

  • Prepare the Mixed Standard: Dissolve 4-(Pyridin-4-yl)pyrrolidin-3-amine (1 mg/mL) and a neutral marker incapable of acid-base interactions (e.g., Toluene or Acetophenone, 1 mg/mL) directly in the current mobile phase[1].

  • Execute Injection: Inject 5 µL of the mixed standard onto the chiral column under your current isocratic conditions.

  • Quantify Symmetry: Calculate the USP Tailing Factor ( Tf​ ) for both the basic analyte and the neutral marker.

  • Interpret Causality:

    • If Tf​>1.5 for both compounds: The issue is physical. Replace the guard column immediately, as matrix accumulation is likely causing infinite dilution[5]. Check all fittings for dead volume[1].

    • If the neutral marker is perfectly symmetrical ( Tf​≈1.0 ) but the basic analyte tails: The issue is chemical. Proceed to Protocol 2 to adjust your mobile phase additives[1].

Protocol 2: Immobilized CSP Screening Workflow for Basic Amines

Use this protocol to establish baseline resolution for the four stereoisomers.

  • Column Selection: Install an immobilized polysaccharide column (e.g., Chiralpak IA, 250 x 4.6 mm, 5 µm)[2].

  • Mobile Phase Preparation: Prepare a Normal Phase mixture of Hexane/Isopropanol (80:20 v/v). Crucially, add 0.1% v/v Ethylenediamine (EDA) to the mixture. Note: Add 2% Ethanol to the mobile phase if you experience miscibility issues with EDA in Hexane[3].

  • Sample Preparation: Dissolve the racemic/diastereomeric mixture of 4-(Pyridin-4-yl)pyrrolidin-3-amine purely in the mobile phase to prevent solvent-mismatch peak distortion. Filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Run: Set the flow rate to 1.0 mL/min and strictly control the column compartment temperature at 25°C. Monitor UV absorbance at 254 nm.

  • Optimization: Evaluate the chromatogram. If all four peaks are visible but overlapping, modulate the steric environment by replacing Isopropanol with Ethanol, or by transitioning to an Extended Normal Phase using MtBE[2][3].

References

  • A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International |[Link]

  • Method development with CHIRALPAK IA | Daicel / MZ-AT | [Link]

  • HPLC Peak Tailing | Axion Labs | [Link]

  • Troubleshooting Peak Shape Problems in HPLC | Waters Corporation |[Link]

  • INSTRUCTION MANUAL FOR CHIRALPAK® IA-3, IB-3... | Daicel Chiral Technologies | [Link]

Sources

Validation & Comparative

A Researcher's Guide to Validating Molecular Docking Studies: A Comparative Case Study of 4-(Pyridin-4-yl)pyrrolidin-3-amine

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, in-depth protocol for validating molecular docking studies, using 4-(Pyridin-4-yl)pyrrolidin-3-amine as a case study. We move beyond simplistic "how-to" lists to explain the critical reasoning behind each experimental choice, ensuring that the described workflow is a self-validating system. This document is intended for researchers, scientists, and drug development professionals who seek to generate reproducible and reliable in silico data.

The Imperative of Validation in Computational Drug Discovery

Molecular docking is a powerful computational technique in structure-based drug discovery that predicts the preferred orientation of a small molecule (ligand) when bound to a target protein.[1][2] It is instrumental in identifying potential drug candidates and optimizing lead compounds.[3] However, the predictions from these in silico models are not infallible and demand rigorous validation to be considered credible.[4] The central tenet of a trustworthy docking study is its ability to accurately reproduce experimentally determined binding modes.[5]

This guide will compare two distinct protocols: a Standard (Default) Protocol and a Validated (Optimized) Protocol . The validation will be anchored by a fundamental test: re-docking a known, co-crystallized ligand back into its protein's active site.[6] A Root Mean Square Deviation (RMSD) of less than 2.0 Angstroms (Å) between the docked pose and the crystallographic pose is the widely accepted benchmark for a successful validation.[7][8][9]

Our subject molecule, 4-(Pyridin-4-yl)pyrrolidin-3-amine , belongs to a class of compounds that have shown promise as antimalarial agents.[10][11] Specifically, pyrrolidine derivatives have been investigated as inhibitors of the Plasmodium falciparum Prolyl-tRNA Synthetase (PfPRS), a clinically validated antimalarial target.[12][13] Therefore, for this guide, we will use PfPRS as our target protein.

Experimental Design: A Comparative Validation Workflow

The foundation of our guide is a direct comparison between a naive docking approach and a scientifically rigorous, validated methodology. This structure highlights the potential pitfalls of unverified protocols and demonstrates the robustness of a validated system.

The Target: P. falciparum Prolyl-tRNA Synthetase (PfPRS)

We will utilize the high-resolution crystal structure of PfPRS in complex with a known inhibitor. For this study, we select the PDB ID: 4K88 , which shows PfPRS bound to halofuginone, a potent inhibitor. This co-crystallized ligand is essential, as it serves as our positive control for the validation step.

The Ligands
  • Validation Ligand: Halofuginone (extracted from PDB: 4K88).

  • Test Ligand: 4-(Pyridin-4-yl)pyrrolidin-3-amine.

Docking Software Selection

A variety of molecular docking software is available, each with unique sampling algorithms and scoring functions.[14][15] While commercial packages like Glide (Schrödinger) and GOLD (CCDC) are powerful, we will use AutoDock Vina for this guide due to its widespread use, high performance, and free availability for academic research.[14][16]

Software Algorithm Type Scoring Function Licensing
AutoDock Vina Lamarckian Genetic AlgorithmEmpirical Free Energy-BasedFree (Academic)
Glide Hierarchical FilteringPhysics-Based (SP & XP modes)Commercial
GOLD Genetic AlgorithmEmpirical (GoldScore, ChemScore)Commercial
DOCK Anchor-and-GrowForce Field-BasedFree (Academic)

Table 1: Comparison of Common Molecular Docking Software.

Detailed Methodologies: From Preparation to Analysis

This section details the step-by-step protocols. The causality behind each step is explained to provide a deeper understanding of the process.

PART A: Target Protein Preparation (PDB: 4K88)

The goal of protein preparation is to clean the crystal structure, correct for potential errors, and make it suitable for docking.[17][18]

Protocol Steps:

  • Obtain the PDB Structure: Download the structure file for PDB ID 4K88 from the RCSB Protein Data Bank.

  • Initial Cleaning (Using UCSF Chimera):

    • Causality: PDB files often contain non-essential molecules (water, ions, co-factors) and multiple protein chains that can interfere with the docking process.[19]

    • Load 4K88.pdb into Chimera.

    • Delete all water molecules. Expert Insight: While most water molecules are removed, specific water molecules that are known to mediate crucial ligand-protein interactions should be retained. This requires a thorough literature review of the target system.[7]

    • Isolate the relevant protein chain (Chain A for 4K88) and the co-crystallized ligand (Halofuginone). Delete all other chains.

  • Add Hydrogens and Assign Charges:

    • Causality: Crystal structures typically do not resolve hydrogen atoms. Adding them is critical for defining the correct hydrogen bonding network. Partial charges are required by the docking software's scoring function to calculate electrostatic interactions.[20]

    • Use the Dock Prep tool in Chimera.[21]

    • Select the option to add hydrogens, assuming standard protonation states at physiological pH (7.4).

    • Assign AMBER ff14SB force field charges to the protein.

  • Save the Prepared Protein: Save the cleaned, hydrogen-added protein structure in the .pdbqt format required by AutoDock Vina. This format includes atomic coordinates, partial charges, and atom type definitions.

PART B: Ligand Preparation

Ligands must be converted into a 3D format with appropriate charges and rotatable bonds defined.[22]

Protocol Steps:

  • Obtain Ligand Structures:

    • Halofuginone: Extract the coordinates directly from the cleaned 4K88 PDB file.

    • 4-(Pyridin-4-yl)pyrrolidin-3-amine: Obtain the 2D structure (e.g., from PubChem) and generate a 3D conformation using a program like Avogadro or ChemDraw.

  • Energy Minimization:

    • Causality: The initial 3D structure may not be in a low-energy conformation. Energy minimization helps to find a more stable and realistic starting structure.

    • Perform an energy minimization using a force field like MMFF94.

  • Charge Calculation and Format Conversion (Using AutoDockTools - ADT):

    • Load the energy-minimized ligand structure.

    • Add hydrogens and compute Gasteiger charges.

    • Define the rotatable bonds. ADT will automatically detect most of these, but it's crucial to verify them.

  • Save the Prepared Ligand: Save the final ligand structure in the .pdbqt format.

PART C: The Docking & Validation Workflow

Here we execute and compare the two protocols.

Workflow Visualization

G cluster_prep Phase 1: Preparation cluster_val Phase 2: Validation cluster_dock Phase 3: Docking PDB Download PDB (4K88) PrepProt Prepare Protein (Remove Water, Add H+) PDB->PrepProt PrepLig_Known Prepare Known Ligand (Halofuginone) PDB->PrepLig_Known DefineGrid Define Grid Box (Based on Known Ligand) PrepProt->DefineGrid ReDock Re-Dock Known Ligand (Halofuginone) PrepLig_Known->ReDock PrepLig_Test Prepare Test Ligand (4-Py-Pyrrolidine) DockTest Dock Test Ligand (Using Validated Parameters) PrepLig_Test->DockTest DefineGrid->ReDock CalcRMSD Calculate RMSD ReDock->CalcRMSD Validate Validation Check (RMSD < 2.0 Å?) CalcRMSD->Validate Validate->DefineGrid Fail (Adjust Grid/Parameters) Validate->DockTest Success Analysis Post-Docking Analysis (Scores, Poses, Interactions) DockTest->Analysis

Caption: Workflow for a validated molecular docking study.

Protocol 1: Standard (Default) Docking This protocol represents a common but flawed approach where the binding site is estimated, and docking proceeds without validation.

  • Grid Box Definition: The binding pocket is defined "blindly" by identifying a cavity near the center of the protein or by using prediction software. This introduces a significant source of error.

  • Docking Execution: Dock 4-(Pyridin-4-yl)pyrrolidin-3-amine into the estimated grid box using default AutoDock Vina parameters.

  • Analysis: Analyze the top-scoring pose. The results from this protocol lack a crucial benchmark of reliability.

Protocol 2: Validated (Optimized) Docking This is the scientifically sound methodology.

  • Grid Box Definition:

    • Causality: The search space for the docking algorithm must be precisely defined to focus the computation on the actual binding site.[23][24] A grid box that is too large wastes resources, while one that is too small may miss the correct pose.

    • In a visualization tool (e.g., Chimera, PyMOL), load the prepared protein (4K88) and the original co-crystallized ligand (Halofuginone).

    • Define the grid box coordinates and dimensions to encompass the entire binding site, centered on the known ligand. A buffer of 4-5 Å around the ligand is a good starting point.

  • Step 1: Re-Docking for Validation:

    • Use the prepared protein, the prepared Halofuginone ligand, and the defined grid box as inputs for AutoDock Vina.

    • Execute the docking run.

  • Step 2: The Validation Checkpoint:

    • Compare the top-ranked docked pose of Halofuginone with its original crystallographic pose.

    • Calculate the RMSD between the heavy atoms of the two poses.

    • If RMSD < 2.0 Å , the protocol (including protein preparation, grid definition, and docking parameters) is validated .[7][8]

    • If RMSD ≥ 2.0 Å , the protocol is not validated . You must troubleshoot by adjusting the grid box size, protein preparation steps, or software parameters and repeat the re-docking until validation is achieved.

Validation Parameter Result Status Action
RMSD (Docked vs. Crystal Pose)1.15 ÅValidated Proceed with docking the test ligand.
RMSD (Docked vs. Crystal Pose)3.42 ÅNot Validated Re-evaluate grid box dimensions and protein preparation.

Table 2: Example Docking Validation Results for Halofuginone.

  • Step 3: Docking the Test Ligand:

    • Crucially, use the exact same validated protocol: the same prepared protein, the same grid box, and the same Vina parameters.

    • Substitute the Halofuginone ligand with the prepared 4-(Pyridin-4-yl)pyrrolidin-3-amine ligand.

    • Execute the docking run.

Post-Docking Analysis: Interpreting the Results

Obtaining a docking score is not the end of the process; it is merely the beginning of the analysis.[25][26] Blindly trusting the top score is a common pitfall.[25]

Logical Comparison of Protocols

G cluster_std Protocol 1: Standard cluster_val Protocol 2: Validated Start Start: Docking of 4-(Pyridin-4-yl)pyrrolidin-3-amine Std_Grid Define Grid Box (Blind Prediction) Start->Std_Grid Val_ReDock Re-Dock Known Ligand Start->Val_ReDock Std_Dock Run Docking Std_Grid->Std_Dock Std_Result Result: Top-Scoring Pose Std_Dock->Std_Result Std_Conf Confidence: LOW (Unverified Protocol) Std_Result->Std_Conf Val_RMSD Calculate RMSD Val_ReDock->Val_RMSD Val_Check Protocol Validated? (RMSD < 2.0 Å) Val_RMSD->Val_Check Val_Dock Run Docking with Validated Parameters Val_Check->Val_Dock Yes Val_Result Result: Top-Scoring Pose Val_Dock->Val_Result Val_Conf Confidence: HIGH (Reproduced Experimental Data) Val_Result->Val_Conf

Caption: Logical flow comparing Standard vs. Validated protocols.

Binding Affinity and Pose Analysis
  • Docking Score: This value, reported in kcal/mol by AutoDock Vina, is an estimation of the binding affinity. Lower (more negative) values indicate stronger predicted binding.

  • Visual Inspection: The most critical step is to visually inspect the top-ranked binding poses. Analyze the interactions between the ligand and the protein's active site residues. Look for:

    • Hydrogen Bonds: Are the H-bond donors and acceptors on the ligand appropriately paired with residues in the pocket?

    • Hydrophobic Interactions: Do hydrophobic parts of the ligand sit in greasy pockets of the protein?

    • Steric Clashes: Are there any significant steric clashes that would make the pose physically unrealistic?

    • Pharmacophoric Sense: Does the binding mode make chemical sense based on known structure-activity relationships (SAR) for this target class?[25]

Advanced Analysis: Binding Free Energy Calculation

Docking scores are useful for ranking but are not precise predictors of binding affinity.[27] Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to rescore the docked poses and provide a more accurate estimation of the binding free energy (ΔG).[28][29] This involves running short molecular dynamics simulations on the docked complex. A more negative ΔG value suggests more favorable binding.[28]

Ligand Protocol Docking Score (kcal/mol) Predicted ΔG (MM/GBSA, kcal/mol) Key Interacting Residues
Halofuginone Validated-9.8-75.4TYR529, GLU530, ARG350
4-(Py)-pyrrolidine Standard-6.5N/A(Unreliable)
4-(Py)-pyrrolidine Validated-7.2-58.9TYR529, ASP480

Table 3: Example Comparative Docking and Post-Processing Results.

Conclusion: The Bedrock of Credible In Silico Research

This guide demonstrates that validating a molecular docking protocol is not an optional step but a mandatory one for producing scientifically sound and defensible results. By anchoring the study to experimental data—the re-docking of a co-crystallized ligand—we build a self-validating system that lends high confidence to the subsequent predictions for novel compounds. The comparative analysis of 4-(Pyridin-4-yl)pyrrolidin-3-amine using a standard versus a validated protocol clearly shows that while the former produces a number, the latter produces a trustworthy, data-driven hypothesis. Researchers who adopt this rigorous, validation-centric approach will significantly enhance the predictive power and translational relevance of their computational drug discovery efforts.

References

  • Martis, E. A. F., et al. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations.
  • ResearchGate. (2023). What is the most simple protocol to prepare the liberary of ligands for molocular docking?. ResearchGate. [Link]

  • Royal Society of Chemistry. (n.d.). Chapter 8: Binding Free Energy Calculation and Scoring in Small-Molecule Docking. RSC Publishing. [Link]

  • ResearchGate. (2015). How can I validate a docking protocol?. ResearchGate. [Link]

  • WifiTalents. (2026). Top 10 Best Docking Software of 2026. WifiTalents. [Link]

  • Khan, Y. S. (2014). Computational methods for calculating binding free energies of ligands in COX-1. Uppsala University Publications. [Link]

  • Martis, E. A. F., et al. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS. [Link]

  • ScotChem. (2025). 6. Preparing the protein and ligand for docking. ScotChem. [Link]

  • Alvarez-Garcia, D., & Barril, X. (2016). Best Practices in Docking and Activity Prediction. bioRxiv. [Link]

  • ResearchGate. (n.d.). Molecular docking protocol validation. ResearchGate. [Link]

  • Sorkio, A., et al. (n.d.). Best Practices for Docking-Based Virtual Screening. OUCI. [Link]

  • Sotriffer, C., et al. (2011). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of Chemical Information and Modeling. [Link]

  • YouTube. (2026). How to Calculate Binding Free Energy (MMGBSA) in Maestro | Step-by-Step Tutorial. YouTube. [Link]

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  • Advent Informatics Pvt Ltd. (n.d.). Post-Docking Analysis and it's importance. Advent Informatics. [Link]

  • Podlewska, S., & Kafel, R. (2018). Post-processing of Docking Results: Tools and Strategies. ResearchGate. [Link]

  • Aryal, S. (2025). Molecular Docking: Principle, Steps, Types, Tools, Models, Uses. Microbe Notes. [Link]

  • ResearchGate. (2019). Molecular docking proteins preparation. ResearchGate. [Link]

  • Ross, G. (2012). Session 4: Introduction to in silico docking. University of Oxford. [Link]

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  • ScotChem. (n.d.). 6. Preparing the protein and ligand for docking. ScotChem. [Link]

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  • Lee, J., et al. (2015). Application of Binding Free Energy Calculations to Prediction of Binding Modes and Affinities of MDM2 and MDMX Inhibitors. Molecules. [Link]

  • Diller, D. J., & Merz, K. M. (2007). Validation Studies of the Site-Directed Docking Program LibDock. Journal of Chemical Information and Modeling. [Link]

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  • Reddit. (2021). Which protein ligand docking software is the "best"?. Reddit. [Link]

  • Frontiers. (2025). Molecular docking, free energy calculations, ADMETox studies, DFT analysis, and dynamic simulations highlighting a chromene. Frontiers in Chemistry. [Link]

  • Ferreira, L. G., et al. (2015). Molecular Docking and Structure-Based Drug Design Strategies. Molecules. [Link]

  • Nagle, A., et al. (2019). 4-Aryl pyrrolidines as a novel class of orally efficacious antimalarial agents. Part 1. Journal of Medicinal Chemistry. [Link]

  • YouTube. (2025). Full Course on Mol.Docking & Post Docking Analysis. YouTube. [Link]

  • Goswami, D. (2022). EP 2 | POST DOCKING ASSESSMENT by visualizing 2D and 3D Protein-Ligand interactions. YouTube. [Link]

  • Achsendo, Y. T., et al. (2022). MOLECULAR DOCKING STUDY OF 1‑(PYRIDIN-4-YL)PYRROLIDINE-2-ONE DERIVATE AGAINST PROLYL-tRNA SYNTHETASE IN PLASMODIUM FALCIPARUM. Pharmacoscript. [Link]

  • Nagle, A., et al. (2019). 4-Aryl Pyrrolidines as a Novel Class of Orally Efficacious Antimalarial Agents. Part 1: Evaluation of 4-Aryl-N-benzylpyrrolidine-3-carboxamides. Journal of Medicinal Chemistry. [Link]

  • El-Adl, K., et al. (2020). Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. Molecules. [Link]

  • Ghosh, S., et al. (2021). Designing of the N-ethyl-4-(pyridin- 4-yl)benzamide based potent ROCK1 inhibitors using docking, molecular dynamics, and 3D-QSAR. PeerJ. [Link]

  • ResearchGate. (n.d.). Repositioning and Characterization of 1-(Pyridin-4-yl)pyrrolidin-2-one Derivatives as Plasmodium Cytoplasmic Prolyl-tRNA Synthetase Inhibitors. ResearchGate. [Link]

  • Nagle, A., et al. (2019). 4-Aryl Pyrrolidines as Novel Orally Efficacious Antimalarial Agents. Part 2. Journal of Medicinal Chemistry. [Link]

  • PubMed. (2019). Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors. PubMed. [Link]

  • ResearchGate. (2026). Design,Synthesis, and Molecular Docking Study of Some New Tris-Hetero Cyclic Compounds. ResearchGate. [Link]

  • MDPI. (2025). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. MDPI. [Link]

  • MDPI. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]

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Benchmarking the 4-(Pyridin-4-yl)pyrrolidin-3-amine Scaffold: A Comprehensive Guide to Constrained Diamine Pharmacophores

Author: BenchChem Technical Support Team. Date: April 2026

In modern medicinal chemistry, the transition from flat, sp2-rich molecules to three-dimensional, sp3-rich scaffolds is a critical strategy for improving target selectivity and reducing off-target toxicity. Among these 3D building blocks, 4-(Pyridin-4-yl)pyrrolidin-3-amine (Molecular Weight: 163.22 g/mol [1]) represents a privileged, conformationally constrained dual-pharmacophore.

This guide benchmarks the 4-(pyridin-4-yl)pyrrolidin-3-amine scaffold against standard unfunctionalized cyclic amines (e.g., piperazine, morpholine, and unsubstituted 3-aminopyrrolidine). By analyzing its physicochemical properties, structural dynamics, and in vitro performance, we provide drug development professionals with a rigorous framework for integrating this building block into complex drug candidates[2].

Structural Rationale: The Power of Conformational Constraint

Acyclic diamines often suffer from high entropic penalties upon binding due to their flexibility. Constraining the diamine within a pyrrolidine ring mitigates this penalty. The 3-aminopyrrolidine core is a highly validated scaffold known to significantly enhance aqueous solubility and drug-like properties, often improving solubility by orders of magnitude at physiological pH compared to lipophilic precursors[3].

When functionalized with a 4-pyridyl group, the scaffold offers two distinct advantages:

  • Vectorial Delivery: The rigid nature of the aminopyrrolidine moiety is critical for correctly orienting adjacent pharmacophoric elements—such as the pyridine ring—to bind optimally within target active sites[4].

  • Dual Interaction Modes: The weakly basic pyridine nitrogen (pKa ~5.2) serves as an excellent hydrogen-bond acceptor (e.g., for kinase hinge regions), while the highly basic primary amine (pKa ~9.5) projects into solvent channels or forms salt bridges with acidic residues like the DFG motif in kinases.

Quantitative Benchmarking Table

To objectively evaluate this scaffold, we benchmarked its calculated physicochemical properties against industry-standard pharmacophores.

Pharmacophore ScaffoldMW ( g/mol )cLogPTPSA (Ų)Rotatable BondsPrimary Binding Vector
4-(Pyridin-4-yl)pyrrolidin-3-amine 163.220.8550.942Dual (H-Bond Acceptor + Salt Bridge)
3-Aminopyrrolidine 86.14-0.5038.051Single (H-Bond Donor/Acceptor)
Piperazine 86.14-1.1024.060Linear (Electrostatic)
Morpholine 87.12-0.8621.260Linear (Weak H-Bond Acceptor)

Data Interpretation: The addition of the pyridine ring increases the topological polar surface area (TPSA) to ~51 Ų while maintaining a highly favorable cLogP (< 1.0). This ensures the molecule remains highly soluble while providing the lipophilicity required for cellular permeability.

Mechanistic Pathway & Workflow Visualization

To understand how this scaffold behaves in a biological system, we must map both its molecular interactions and the experimental workflow required to validate it.

Workflow A Compound Library Preparation B Physicochemical Profiling A->B Val1 QC: LC-MS Purity (>95% Required) A->Val1 C In Vitro Binding (TR-FRET) B->C D ADME/Tox Screening C->D Val2 QC: Staurosporine (Z' > 0.6) C->Val2 E Lead Selection & Optimization D->E Val3 QC: Lucifer Yellow (Papp < 10^-6) D->Val3

Fig 1. Self-validating workflow for pharmacophore benchmarking.

Interaction Scaffold 4-(Pyridin-4-yl)pyrrolidin-3-amine Dual-Pharmacophore Core Pyridine Pyridine Ring (pKa ~5.2) Scaffold->Pyridine Pyrrolidine Pyrrolidine Core (Rigid Spacer) Scaffold->Pyrrolidine Amine Primary Amine (pKa ~9.5) Scaffold->Amine Hinge Kinase Hinge Region (Backbone Amides) Pyridine->Hinge H-Bond Acceptor Solvent Solvent Channel (Water Network) Pyrrolidine->Solvent Vectorial Projection DFG DFG Motif / Aspartate (Electrostatic) Amine->DFG Salt Bridge / H-Bond

Fig 2. Interaction network of the scaffold in a kinase pocket.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes internal quality controls to prevent false positives caused by the basicity or surfactant-like properties of diamines.

Protocol A: TR-FRET Kinase Binding Assay

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is prioritized over standard luminescence assays because the highly polar nature of 3-aminopyrrolidines can sometimes interfere with luciferase-coupled reactions. TR-FRET provides a direct, interference-free measurement of target engagement.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 10 mM HEPES (pH 7.4), 10 mM MgCl2, 0.01% Tween-20, and 1 mM DTT. Rationale: HEPES is chosen over Tris to maintain robust buffering capacity at pH 7.4, ensuring the primary amine remains protonated for consistent electrostatic interactions.

  • Compound Titration: Dispense the 4-(pyridin-4-yl)pyrrolidin-3-amine derivative in a 10-point, 3-fold serial dilution (starting at 10 µM) into a 384-well pro-plate using acoustic dispensing (Echo 550).

  • Reagent Addition: Add 5 nM of the target kinase (e.g., ROCK or AKT) tagged with GST, followed by 2 nM of a Europium-labeled anti-GST antibody.

  • Tracer Addition: Introduce the kinase-specific fluorescent tracer (AlexaFluor 647).

  • Incubation & Readout: Incubate for 60 minutes at room temperature. Read the plate on an EnVision multimode reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

  • Self-Validation Check: Calculate the Z'-factor using Staurosporine (1 µM) as the positive control and DMSO as the negative control. Data is strictly rejected if Z' < 0.6.

Protocol B: Caco-2 Permeability & Efflux Profiling

Causality: Diamines containing a primary amine and a secondary/tertiary ring nitrogen are frequently substrates for P-glycoprotein (P-gp) efflux pumps. A bidirectional Caco-2 assay is mandatory to differentiate between poor passive permeability and active efflux.

Step-by-Step Methodology:

  • Monolayer Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) and culture for 21 days to ensure full differentiation and tight junction formation.

  • Dosing Solutions: Prepare 10 µM solutions of the test compound in HBSS buffer (pH 7.4). Add 100 µM Lucifer Yellow to the apical dosing solution.

  • Incubation: Apply the dosing solution to the Apical (A) chamber for A-to-B assessment, and to the Basolateral (B) chamber for B-to-A assessment. Incubate at 37°C for 2 hours.

  • Sampling & Analysis: Extract 50 µL aliquots from the receiver chambers. Quantify compound concentration via LC-MS/MS.

  • Self-Validation Check (Monolayer Integrity): Measure Lucifer Yellow fluorescence in the basolateral chamber. If the apparent permeability (Papp) of Lucifer Yellow exceeds 1×10−6 cm/s, the tight junctions are compromised, and the well's data must be discarded.

  • Efflux Ratio Calculation: Calculate the Efflux Ratio (ER) = Papp(B-to-A) / Papp(A-to-B). An ER > 2.5 indicates active efflux liability requiring further structural optimization (e.g., N-methylation of the pyrrolidine).

Strategic Interpretation for Lead Optimization

When benchmarking 4-(pyridin-4-yl)pyrrolidin-3-amine against standard cyclic amines, researchers must balance its superior binding vectors against potential ADME liabilities. While piperazine offers metabolic stability, it lacks the precise geometric vectors provided by the chiral centers of the pyrrolidine ring.

However, the dual basic centers of the 4-(pyridin-4-yl)pyrrolidin-3-amine scaffold can lead to hERG channel inhibition (cardiotoxicity). To mitigate this, medicinal chemists should consider:

  • Steric Shielding: Alkylating the primary amine to reduce its basicity and shield it from hERG interactions.

  • Fluorination: Introducing fluorine atoms onto the pyrrolidine ring to lower the pKa of the adjacent amines via inductive effects, thereby improving passive membrane permeability without sacrificing the structural rigidity that makes this scaffold so valuable.

References

  • 1181375-92-7 | 1-(Pyridin-4-yl)
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  • Source: nih.gov (PMC)

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-(Pyridin-4-yl)pyrrolidin-3-amine

Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential procedural guidance for the safe handling and disposal of 4-(Pyridin-4-yl)pyrrolidin-3-amine. As a niche chemical compound, direct and comprehensive safety data may be limited. Therefore, this guide synthesizes information from the known hazards of its core structural motifs—4-aminopyridine and substituted pyrrolidines—to establish a robust and cautious disposal framework. The procedures outlined herein are designed to ensure the safety of laboratory personnel and maintain strict compliance with environmental regulations.

Part 1: Core Principle - Hazard-Informed Waste Management

The fundamental principle for disposing of 4-(Pyridin-4-yl)pyrrolidin-3-amine is to treat it as a hazardous waste stream. This classification is derived from an expert analysis of its constituent chemical groups. The 4-aminopyridine moiety is classified as acutely toxic and an environmental hazard, while the pyrrolidine ring, especially with amine substitution, suggests potential corrosivity and skin/eye damage.[1][2]

Therefore, all waste materials containing this compound, whether in pure form, in solution, or as residue on labware, must be segregated from non-hazardous waste and managed according to institutional and national hazardous waste regulations.[3][4]

Anticipated Hazard Profile

Based on analogous structures, the following hazards should be assumed for 4-(Pyridin-4-yl)pyrrolidin-3-amine. This data is synthesized from Safety Data Sheets (SDS) for 4-aminopyridine and 4-(pyrrolidin-1-yl)pyridine.

Hazard CategoryAnticipated RiskRationale & CausalitySupporting Sources
Acute Oral Toxicity High (Category 2/3) The 4-aminopyridine structure is known to be fatal if swallowed.[2][1][2]
Acute Dermal Toxicity High (Category 3) Structurally similar amines are toxic in contact with skin.[1]
Skin Corrosion/Irritation High (Category 1B) Amines are often basic and can cause severe skin burns and damage.[1][5][1]
Serious Eye Damage High (Category 1) As with skin corrosion, amines pose a significant risk of severe, irreversible eye damage.[1][1]
Aquatic Toxicity Moderate to High 4-aminopyridine is toxic to aquatic life with long-lasting effects.

Part 2: Mandatory Safety Protocols Before Disposal

Proper disposal begins with safe handling. The following engineering controls and Personal Protective Equipment (PPE) are mandatory when handling 4-(Pyridin-4-yl)pyrrolidin-3-amine or its waste.

  • Engineering Controls : All handling and preparation for disposal (e.g., weighing, transferring, rinsing) must be conducted within a properly functioning laboratory chemical fume hood.[6][7]

  • Eye and Face Protection : Wear chemical safety goggles and a face shield to protect against splashes.[6][8][9]

  • Skin Protection :

    • Gloves : Wear chemical-resistant gloves (e.g., butyl rubber or nitrile). Always inspect gloves for integrity before use and change them immediately if contaminated.

    • Lab Coat : A flame-retardant lab coat or chemical-resistant apron is required to protect against skin contact.[6]

  • Respiratory Protection : If there is a risk of generating dusts or aerosols and the work cannot be contained within a fume hood, a NIOSH-approved respirator with appropriate cartridges is required.[7]

Part 3: Step-by-Step Disposal Workflow

This protocol ensures that waste is handled in a manner that is safe, compliant, and self-validating.

Step 1: Waste Segregation at the Point of Generation

Proper segregation is the most critical step to prevent dangerous chemical reactions in waste containers.

  • Designate a Specific Waste Stream : Create a dedicated hazardous waste container for 4-(Pyridin-4-yl)pyrrolidin-3-amine and materials contaminated with it.

  • Avoid Co-mingling : DO NOT mix this waste with other streams. Specifically, keep it separate from:

    • Acids (risk of violent reaction).[6]

    • Strong Oxidizers.[7]

    • Halogenated Solvents (unless the compound is dissolved in one, in which case the entire solution is a single waste stream).[6]

    • General laboratory trash or non-hazardous aqueous waste.

  • Solid vs. Liquid : If generating both solid waste (e.g., contaminated filter paper, weighing boats) and liquid waste (e.g., reaction mother liquor), use separate, clearly labeled containers for each.[10]

Step 2: Containerization and Labeling

The waste container serves as the primary containment and its label is the primary form of hazard communication.

  • Container Selection : Use a container made of a compatible material (e.g., High-Density Polyethylene - HDPE, or glass for solutions) that is in good condition with a secure, tightly-sealing lid.[6][11] Do not overfill the container; leave at least 10% headspace for expansion.[6]

  • Labeling : The moment the first drop of waste is added, the container must be labeled.[7] The label must include:

    • The words "Hazardous Waste ".[3]

    • The full chemical name: "4-(Pyridin-4-yl)pyrrolidin-3-amine " and any solvents present.

    • The approximate concentration of the waste components.

    • Appropriate hazard pictograms (e.g., Skull and Crossbones for toxicity, Corrosion, Environment).

    • The date of first accumulation.

Step 3: Accumulation in a Satellite Accumulation Area (SAA)

Waste must be stored safely in a designated area pending collection.

  • Location : Store the sealed waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[3][12]

  • Secondary Containment : Place the primary waste container inside a larger, chemically resistant secondary container (e.g., a plastic tub) to contain any potential leaks.

  • Segregation in Storage : Ensure the container is stored away from incompatible materials, particularly acids.[7]

Step 4: Arranging for Final Disposal
  • Contact EHS : Once the container is full or waste is no longer being generated, contact your institution's Environmental Health and Safety (EHS) office or designated hazardous waste coordinator to arrange for pickup.

  • Documentation : Complete any required waste tracking forms or logs as per your institution's policy.[11]

  • Prohibition : Under no circumstances should this chemical or its containers be disposed of down the drain or in the regular trash.[11] Final disposal must be conducted via an approved hazardous waste disposal plant, typically through high-temperature incineration.

Disposal Workflow Diagram

G cluster_lab In-Lab Procedure cluster_ehs Institutional Procedure gen Waste Generation (Pure compound, solutions, contaminated labware) ppe Wear Full PPE (Fume Hood, Goggles, Gloves, Lab Coat) segregate Step 1: Segregate Waste (Keep separate from acids, oxidizers, general trash) gen->segregate container Step 2: Containerize & Label ('Hazardous Waste', Chemical Name, Hazards, Date) segregate->container store Step 3: Store in SAA (Secondary Containment, Away from incompatibles) container->store ehs Step 4: Contact EHS (Arrange for collection) store->ehs disposal Final Disposal (Licensed Hazardous Waste Facility) ehs->disposal caption Workflow for the proper disposal of 4-(Pyridin-4-yl)pyrrolidin-3-amine.

Caption: Workflow for proper disposal of 4-(Pyridin-4-yl)pyrrolidin-3-amine.

Part 4: Emergency Procedures

Spill Response
  • Small Spill (Contained in Fume Hood) :

    • Alert others in the immediate area.

    • Wearing full PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite, or commercial sorbent). Do not use combustible materials like paper towels.

    • Carefully collect the absorbed material using non-sparking tools and place it into your labeled hazardous waste container.[7][13]

    • Decontaminate the area with a suitable solvent, collecting the cleaning materials as hazardous waste.

  • Large Spill (Outside of Fume Hood) :

    • Evacuate the immediate area.

    • Alert colleagues and your supervisor.

    • If safe to do so, close the laboratory doors to contain vapors.

    • Contact your institution's emergency response line and EHS office immediately.

Personnel Exposure
  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] Seek immediate medical attention.

  • Eye Contact : Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation : Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Part 5: Decontamination of Empty Containers

Empty containers that once held 4-(Pyridin-4-yl)pyrrolidin-3-amine must also be treated as hazardous waste until properly decontaminated.

  • Triple Rinse Procedure : Rinse the empty container three times with a suitable solvent (e.g., methanol or ethanol).[6][14]

  • Collect Rinsate : Each rinse must be collected and disposed of as liquid hazardous waste in your designated container.[6]

  • Deface Label : Completely remove or deface the original product label.

  • Final Disposal : Once decontaminated, the container can typically be disposed of as regular laboratory glass or plastic waste, pending institutional policies.[14]

References

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  • OSHA Method 40: Methylamine . US Environmental Protection Agency (EPA). Available at: [Link]

  • Safety Data Sheet for 3-Fluoro-N-(piperidin-4-yl)pyridin-4-amine trihydrochloride . (2025). KISHIDA CHEMICAL CO., LTD. Available at: [Link]

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Standard Operating Procedure & Safety Blueprint: Handling 4-(Pyridin-4-yl)pyrrolidin-3-amine

Author: BenchChem Technical Support Team. Date: April 2026

As a bifunctional building block frequently utilized in drug discovery and medicinal chemistry, 4-(Pyridin-4-yl)pyrrolidin-3-amine (often handled as a dihydrochloride salt, CAS: 2098048-60-1) presents unique handling challenges[1]. To ensure absolute laboratory safety and operational integrity, this guide synthesizes field-proven insights with rigorous chemical hygiene standards.

Rather than simply listing safety rules, this blueprint explains the mechanistic causality behind each protocol, empowering researchers to build a self-validating safety system in their laboratories.

Hazard Profile & Mechanistic Causality

Understanding the molecular behavior of 4-(Pyridin-4-yl)pyrrolidin-3-amine is the first step in mitigating its risks. The compound features two distinct reactive centers that dictate its hazard profile:

  • The Pyridine Ring (Lipophilicity): Pyridine derivatives are highly lipophilic and can rapidly penetrate the dermal barrier[2]. If the free base comes into contact with unprotected skin, it can act as a carrier, transporting the molecule into the systemic circulation and causing acute toxicity[3].

  • The Primary Amine (Nucleophilicity & Basicity): The primary amine on the pyrrolidine ring is a strong nucleophile and a localized base. Upon contact with the moisture in the eyes, respiratory tract, or skin, it undergoes rapid protonation, causing severe localized caustic irritation and tissue damage[4].

Because of these properties, analogous pyridine-amine derivatives are universally classified under Acute Toxicity Category 4 (Oral/Inhalation) and STOT SE 3 (Respiratory Irritation) [5].

Mandatory Personal Protective Equipment (PPE)

To counter the specific permeation and irritation risks of this compound, standard laboratory PPE must be upgraded. The following table summarizes the quantitative specifications and the mechanistic justification for each required piece of equipment.

PPE CategorySpecificationQuantitative MetricMechanistic Justification
Hand Protection Nitrile Gloves (Double-gloved)> 0.11 mm thicknessOrganic amines can rapidly degrade standard latex. High-density nitrile provides a >240-minute breakthrough time against dilute basic solutions[3].
Eye Protection ANSI Z87.1 Safety Goggles100% orbital sealPrevents severe ocular damage from aerosolized basic dust. Standard safety glasses with side shields are insufficient for airborne powders[6].
Respiratory NIOSH P95 or N95 Respirator≥ 95% filtration efficiencyMitigates STOT SE 3 respiratory tract irritation by capturing fine crystalline dust generated during transfer and weighing[3].
Body Protection Flame-retardant Lab Coat100% Cotton or NomexPrevents static electricity buildup, which can cause the powder to cling to the researcher or ignite aerosolized organic dust[6].

Operational Workflow & Step-by-Step Handling Protocol

To prevent exposure, every interaction with 4-(Pyridin-4-yl)pyrrolidin-3-amine must follow a strict, linear workflow.

Workflow Start 1. Preparation Verify Airflow & PPE Dispense 2. Dispensing Anti-Static Tools Start->Dispense Cleared Execute 3. Execution Closed System Dispense->Execute Transferred Decon 4. Decontamination 1M HCl Wash Execute->Decon Completed Waste 5. Disposal Amine Waste Stream Decon->Waste Collected

Figure 1: Standard operational workflow for handling 4-(Pyridin-4-yl)pyrrolidin-3-amine.

Step-by-Step Execution
  • Pre-Operation Verification: Ensure the chemical fume hood is fully operational with a verified face velocity of 80–100 feet per minute (fpm)[6]. Self-Validation: Tape a small piece of tissue to the sash; it should pull inward steadily.

  • Dispensing & Weighing: Use a grounded, anti-static micro-spatula. Causality: Amine salts often hold static charges. Anti-static tools prevent the powder from repelling off the spatula and aerosolizing into the breathing zone.

  • Reaction Setup: If utilizing the free base form, purge the reaction vessel with an inert gas (Nitrogen or Argon). The primary amine is prone to oxidation upon prolonged exposure to ambient air, which can degrade the reagent and generate unknown toxic byproducts.

  • Decontamination (The Acid-Wash Principle): Do not use pure water to clean up trace powder. Causality: The free base is lipophilic and resists aqueous dissolution. Instead, wipe down the balance and hood surface with a 1M HCl solution . The acid rapidly protonates the pyridine and pyrrolidine nitrogens, converting the residue into a highly water-soluble dihydrochloride salt that is easily and safely wiped away.

Spill Response & Disposal Plan

In the event of a localized spill inside the fume hood, immediate and calculated action is required to prevent environmental contamination and personnel exposure.

Immediate Spill Response
  • Isolate: Lower the fume hood sash immediately to maximize exhaust velocity and contain airborne dust[6].

  • Neutralize & Bind: Do not sweep dry powder, as this creates hazardous aerosols. Lightly mist the spill with a 1M HCl solution to neutralize the basic amine centers and suppress dust.

  • Absorb: Cover the neutralized spill with an inert, universal absorbent pad or diatomaceous earth[2].

  • Collect: Use non-sparking tools to scoop the bound material into a heavy-duty, sealable polyethylene bag.

Long-Term Disposal Protocol

Improper disposal of organic amines can lead to severe ecological damage and soil contamination.

  • Solid Waste: All contaminated gloves, wipes, and absorbent materials must be sealed in a designated "Hazardous Solid Waste" container.

  • Liquid Waste: Aqueous and organic solutions containing 4-(Pyridin-4-yl)pyrrolidin-3-amine must be segregated into a dedicated Halogenated/Amine Waste carboy.

  • Destruction: The compound must be transferred to a licensed professional waste disposal service for destruction via a chemical incinerator equipped with an afterburner and scrubber, as combustion of pyridine derivatives releases toxic nitrogen oxides (NOx)[3].

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